Resorcinolnaphthalein
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUOFHGOGJGQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320062 | |
| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41307-63-5 | |
| Record name | NSC354317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Resorcinolnaphthalein synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Resorcinolnaphthalein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a significant organic compound with the CAS Number 41307-63-5, has garnered attention in biomedical research, particularly for its role as a specific angiotensin-converting enzyme 2 (ACE2) enhancer. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details a plausible experimental protocol for its synthesis based on established chemical reactions for analogous compounds. Furthermore, it outlines the key analytical techniques for its characterization and presents a compilation of its known physicochemical properties. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.
Introduction
This compound, with the chemical formula C₂₄H₁₄O₅, is a complex organic molecule that has demonstrated significant biological activity. Its potential to enhance the activity of ACE2 makes it a compound of interest for investigations into hypertension and renal fibrosis. A thorough understanding of its synthesis and a complete characterization of its physical and chemical properties are paramount for its application in research and development. This guide addresses the current knowledge gap by providing a detailed theoretical synthesis protocol and a framework for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound can be theoretically achieved through a Friedel-Crafts acylation reaction. This classic and versatile method involves the condensation of an aromatic compound with an anhydride (B1165640) in the presence of a Lewis acid catalyst. For this compound, the precursors are resorcinol (B1680541) and 1,8-naphthalic anhydride.
Experimental Protocol: Acid-Catalyzed Condensation
This protocol is based on the well-established synthesis of similar phthalein and xanthene dyes.
Materials:
-
Resorcinol (2 molar equivalents)
-
1,8-Naphthalic anhydride (1 molar equivalent)
-
Concentrated Sulfuric Acid (as catalyst)
-
Anhydrous solvent (e.g., nitrobenzene (B124822) or excess molten resorcinol)
-
Sodium hydroxide (B78521) solution (for work-up)
-
Hydrochloric acid (for precipitation)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,8-naphthalic anhydride and a twofold molar excess of resorcinol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The reaction is typically exothermic.
-
Heating: Heat the reaction mixture to a temperature range of 120-150°C. The exact temperature and reaction time will need to be optimized, but a duration of 2-4 hours is a reasonable starting point. The reaction should be monitored by thin-layer chromatography (TLC) to determine its completion.
-
Work-up: After cooling to room temperature, the solidified reaction mass is dissolved in a dilute aqueous solution of sodium hydroxide. This step converts the acidic product into its soluble sodium salt.
-
Precipitation: The alkaline solution is then filtered to remove any insoluble impurities. The filtrate is subsequently acidified with hydrochloric acid, leading to the precipitation of the crude this compound.
-
Purification: The crude product is collected by filtration, washed with water to remove residual acid and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Synthesis Pathway Diagram
Caption: Synthesis of this compound via acid-catalyzed condensation.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 41307-63-5 |
| Molecular Formula | C₂₄H₁₄O₅ |
| Molecular Weight | 382.36 g/mol |
| Appearance | Solid |
| Color | Light yellow to orange |
| Solubility in DMSO | 100 mg/mL |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of the synthesized compound. The chemical shifts and coupling constants of the protons and carbons will provide definitive proof of the correct isomer formation.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) stretching vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy will determine the absorption maxima of this compound in different solvents, providing information about its electronic transitions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized product.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized this compound and for monitoring the progress of the synthesis reaction.
Thermal Analysis
-
Melting Point Determination: The melting point is a key physical constant that can be used to assess the purity of the final product. A sharp and well-defined melting point is indicative of a pure compound.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. While a specific, published experimental protocol for its synthesis remains elusive, the proposed method based on Friedel-Crafts acylation offers a scientifically sound starting point for its preparation. The outlined characterization techniques are essential for verifying the structure and purity of the resulting compound. This information is critical for ensuring the reliability and reproducibility of future research and development activities involving this promising ACE2 enhancer. Further experimental work is necessary to optimize the synthesis protocol and to generate a complete set of quantitative characterization data.
The Mechanism of Action of Resorcinolnaphthalein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinolnaphthalein has emerged as a molecule of interest for its potential therapeutic applications, primarily attributed to its activity as an enhancer of Angiotensin-Converting Enzyme 2 (ACE2). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role within the Renin-Angiotensin System (RAS). This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams.
Core Mechanism of Action: ACE2 Enhancement
This compound is characterized as a specific enhancer of ACE2, a critical enzyme in the Renin-Angiotensin System (RAS).[1] The primary function of ACE2 is to counterbalance the classical RAS pathway by converting Angiotensin II (Ang II), a potent vasoconstrictor, into Angiotensin-(1-7) (Ang-(1-7)), which has vasodilatory and protective effects.[2][3] this compound's therapeutic potential stems from its ability to augment this protective arm of the RAS.
The activation of ACE2 by this compound initiates a cascade of events that collectively contribute to its physiological effects. By increasing the catalytic activity of ACE2, this compound leads to a decrease in the levels of Ang II and a corresponding increase in the levels of Ang-(1-7).[4] This shift in the Ang II/Ang-(1-7) balance is central to the observed benefits in preclinical models of cardiovascular diseases, such as hypertension and pulmonary arterial hypertension.[1][4]
However, it is important to note that some studies have raised questions about the direct activating effect of certain small molecules on ACE2, suggesting the possibility of ACE2-independent mechanisms of action for compounds with similar profiles.[5] Therefore, while the predominant view supports this compound as an ACE2 enhancer, further research is warranted to fully elucidate its molecular interactions.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity.
| Parameter | Value | Cell/System | Reference |
| EC50 | 19.5 μM | In vitro ACE2 activity assay | [1] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Signaling Pathways
The mechanism of action of this compound is primarily understood through its modulation of the Renin-Angiotensin System.
The Renin-Angiotensin System (RAS) and the Role of this compound
The following diagram illustrates the canonical RAS pathway and the intervention point of this compound.
Caption: The Renin-Angiotensin System and this compound's point of intervention.
Downstream Effects on Cellular Signaling
Emerging evidence suggests that the effects of this compound-mediated ACE2 activation extend to intracellular signaling pathways. In the context of pulmonary arterial hypertension, activation of the ACE2/Ang-(1-7)/Mas receptor axis has been linked to the Hippo/YAP signaling pathway, promoting apoptosis of pulmonary arterial cells and thereby mitigating vascular remodeling.[2]
Caption: Downstream signaling effects of this compound in pulmonary arterial hypertension.
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary to the conducting laboratories. However, based on the cited literature, the following methodologies are central to investigating the mechanism of action of this compound.
In Vitro ACE2 Activity Assay
This assay is fundamental to quantifying the direct effect of this compound on ACE2 enzymatic activity.
Principle: A fluorogenic substrate for ACE2 is used. Cleavage of the substrate by ACE2 results in the release of a fluorophore, and the resulting fluorescence is proportional to enzyme activity. The effect of this compound is determined by measuring the change in fluorescence in its presence compared to a control.
General Protocol:
-
Reagents and Materials: Recombinant human ACE2, fluorogenic ACE2 substrate, assay buffer, this compound stock solution, 384-well black plates, fluorescence plate reader.
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 384-well plate, add the ACE2 enzyme solution. c. Add the this compound dilutions to the wells. d. Incubate for a predetermined time at 37°C. e. Initiate the reaction by adding the fluorogenic ACE2 substrate. f. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: The rate of increase in fluorescence is calculated for each concentration of this compound. The data is then plotted as percent activation against the log of the compound concentration to determine the EC50 value.
Caption: General workflow for an in vitro ACE2 activity assay.
Western Blotting for Protein Expression
Western blotting is employed to assess the levels of key proteins in the RAS pathway in response to treatment with this compound.
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
General Protocol:
-
Sample Preparation: Homogenize tissues or lyse cells treated with this compound and control vehicle to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin).
-
Antibody Incubation: a. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., ACE2, ACE, Ang II). b. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide Quantification
ELISA is a highly sensitive method used to quantify the levels of Ang II and Ang-(1-7) in biological samples.
Principle: A specific capture antibody for the target peptide is coated onto a microplate. The sample is added, and the peptide binds to the antibody. A detection antibody, also specific for the peptide, is added, followed by a substrate that produces a colorimetric signal proportional to the amount of peptide present.
General Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody against Ang II or Ang-(1-7).
-
Blocking: Block the remaining protein-binding sites in the coated wells.
-
Sample Incubation: Add standards and samples (e.g., plasma, tissue homogenates) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate.
-
Substrate Addition: Add a TMB substrate solution to develop the color.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve and calculate the concentration of the peptide in the samples.
Conclusion
This compound acts as an enhancer of ACE2, thereby modulating the Renin-Angiotensin System to favor the protective ACE2/Ang-(1-7)/Mas receptor axis. This mechanism underlies its potential for treating cardiovascular diseases. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound and similar molecules. Future studies should aim to provide more detailed structural and mechanistic insights into its interaction with ACE2 and explore its effects in a wider range of disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ACE2: a key modulator of the renin-angiotensin system and pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Analysis of Resorcinolnaphthalein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Resorcinolnaphthalein, a compound noted for its potential as a specific angiotensin-converting enzyme 2 (ACE2) enhancer.[1] While detailed spectroscopic data for this compound is not extensively published, this document presents a hypothetical, yet chemically plausible, spectroscopic profile based on the analysis of analogous phthalein dyes and resorcinol (B1680541) derivatives. The guide includes detailed experimental protocols for its synthesis and subsequent spectroscopic characterization using UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are summarized in clear, tabular formats, and key processes are visualized using Graphviz diagrams.
Chemical Structure of this compound
This compound is a phthalein dye synthesized from the condensation of resorcinol and naphthalic anhydride (B1165640). Its chemical structure is fundamental to its spectroscopic properties.
Caption: Chemical Structure of this compound.
Hypothetical Synthesis of this compound
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction between resorcinol and naphthalic anhydride in the presence of a Lewis acid catalyst.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 11.0 g (0.1 mol) of resorcinol and 19.8 g (0.1 mol) of 1,8-naphthalic anhydride.
-
Solvent and Catalyst Addition: Add 100 mL of anhydrous nitrobenzene (B124822) as the solvent. While stirring, slowly add 20 g of anhydrous zinc chloride as the catalyst.[2]
-
Reaction: Heat the mixture to 120-130°C in an oil bath and maintain this temperature for 4-5 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold 2 M hydrochloric acid with vigorous stirring to precipitate the crude product.
-
Purification: Filter the crude product and wash it with cold water until the filtrate is neutral. Recrystallize the solid from a suitable solvent system, such as ethanol-water, to obtain purified this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60°C for 24 hours.
Spectroscopic Analysis
The extended π-conjugation and the presence of auxochromic hydroxyl groups in this compound are expected to give rise to distinct spectroscopic signatures.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Ethanol | 495 | 35,000 |
| DMSO | 505 | 38,000 |
| 0.1 M NaOH | 550 | 55,000 |
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions in the desired solvents to obtain concentrations in the range of 1-10 µg/mL.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra from 200 to 800 nm, using the respective solvent as a blank. Determine the wavelength of maximum absorbance (λmax).
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Fluorescence spectroscopy can provide insights into the emission properties of this compound upon excitation with a suitable wavelength.
Table 2: Hypothetical Fluorescence Data for this compound
| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |
| Ethanol | 495 | 520 | 0.15 |
| DMSO | 505 | 535 | 0.12 |
| 0.1 M NaOH | 550 | 580 | 0.25 |
-
Sample Preparation: Prepare dilute solutions of this compound (absorbance < 0.1 at the excitation wavelength) in the desired solvents.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Record the emission spectra by exciting the sample at its absorption maximum (λmax). A synchronous scan, where the difference between the excitation and emission wavelengths is kept constant, can also be performed to obtain narrower spectral features.[3]
The following Jablonski diagram illustrates the electronic and photophysical transitions that occur during absorption and fluorescence.
Caption: Jablonski Diagram for Photophysical Processes.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Table 3: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.85 | s | 2H | Ar-OH |
| 8.10 | d | 2H | Naphthyl H |
| 7.85 | t | 2H | Naphthyl H |
| 7.50 | d | 2H | Naphthyl H |
| 6.80 | d | 2H | Resorcinol H |
| 6.55 | dd | 2H | Resorcinol H |
| 6.40 | d | 2H | Resorcinol H |
Table 4: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C=O (lactone) |
| 158.0 | C-OH |
| 152.0 | C (ipso, attached to lactone) |
| 135.0 - 120.0 | Naphthyl and Resorcinol C |
| 115.0 - 105.0 | Resorcinol C |
| 90.0 | Spiro C |
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 500 MHz).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, it is important to ensure a sufficient relaxation delay to obtain quantitative data.[4] Various 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of signals.[5]
Conclusion
This technical guide outlines the fundamental spectroscopic characterization of this compound. The provided hypothetical data, based on the analysis of similar compounds, offers a valuable reference for researchers. The detailed experimental protocols serve as a practical guide for the synthesis and spectroscopic analysis of this and other related phthalein dyes. These spectroscopic techniques are crucial for confirming the structure, assessing the purity, and understanding the electronic properties of this compound, which are essential for its potential applications in drug development and other scientific fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In-depth Quantum Chemical Studies of Resorcinolnaphthalein: A Technical Guide
Despite a comprehensive search of scientific literature, no specific quantum chemical studies on Resorcinolnaphthalein have been identified. While research exists on related compounds and the broader class of xanthene dyes, detailed computational analyses providing quantitative data, experimental protocols, and signaling pathways specifically for this compound are not publicly available at this time.
This guide, therefore, serves as a foundational resource, outlining the theoretical framework and potential methodologies that would be employed in such a study, based on research into structurally similar molecules. It is intended for researchers, scientists, and drug development professionals interested in initiating or understanding the computational investigation of this compound.
Theoretical Background and Potential Research Avenues
This compound, a notable angiotensin-converting enzyme 2 (ACE2) enhancer, possesses a complex spiro-fused xanthene architecture. Quantum chemical studies would be invaluable in elucidating its electronic structure, reactivity, and spectroscopic properties, thereby providing insights into its mechanism of action as an ACE2 activator.
Potential areas of investigation would include:
-
Molecular Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
-
Electronic Structure Analysis: Calculating properties such as orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution to understand reactivity and intermolecular interactions.
-
Spectroscopic Simulations: Predicting theoretical UV-Vis, IR, and Raman spectra to aid in the interpretation of experimental data.
-
Reaction Mechanism Studies: Investigating the pathways of chemical reactions involving this compound.
-
Docking and Molecular Dynamics Simulations: Modeling the interaction of this compound with the ACE2 enzyme to understand the binding mechanism at an atomic level.
Proposed Computational Methodologies
Based on studies of similar xanthene dyes and other bioactive molecules, a typical computational protocol for this compound would involve the following steps:
Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: Density Functional Theory (DFT) is a common and effective method for systems of this size. Functionals: B3LYP, M06-2X, or ωB97X-D are frequently used for their balance of accuracy and computational cost. Basis Sets: Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) would be appropriate. Solvation Model: To simulate a biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) would be necessary, using water as the solvent.
A generalized workflow for such a computational study is depicted below.
Anticipated Data Presentation
Were such studies available, the quantitative data would be summarized in tables for clarity and comparative analysis. Examples of such tables are provided below as templates.
Table 1: Calculated Molecular Properties of this compound
| Property | Value | Unit |
| Ground State Energy | TBD | Hartrees |
| HOMO Energy | TBD | eV |
| LUMO Energy | TBD | eV |
| HOMO-LUMO Gap | TBD | eV |
| Dipole Moment | TBD | Debye |
| Polarizability | TBD | a.u. |
| Mulliken Atomic Charges | TBD | e |
| (Selected Atoms) |
Table 2: Theoretical Vibrational Frequencies and Assignments
| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | TBD | TBD | TBD | TBD |
| 2 | TBD | TBD | TBD | TBD |
| ... | ... | ... | ... | ... |
Table 3: Simulated Electronic Transitions (UV-Vis)
| Transition | Wavelength (nm) | Oscillator Strength | Major Contributions |
| 1 | TBD | TBD | TBD |
| 2 | TBD | TBD | TBD |
| ... | ... | ... | ... |
Visualization of Molecular Interactions
A critical aspect of understanding this compound's function as an ACE2 enhancer would be visualizing its interaction with the enzyme's binding site. A hypothetical signaling pathway diagram illustrating this interaction is presented below.
Conclusion and Future Outlook
While direct quantum chemical studies on this compound are currently lacking in the scientific literature, the theoretical framework and computational methodologies are well-established. Such research would provide invaluable, atomistic-level insights into the structure, reactivity, and biological activity of this promising ACE2 enhancer. The templates and workflows provided in this guide are intended to serve as a starting point for future computational investigations that will undoubtedly contribute to a deeper understanding of this compound's therapeutic potential. It is anticipated that as computational resources become more accessible, such studies will be undertaken, filling the current knowledge gap.
Methodological & Application
Application Notes and Protocols for Resorcinolnaphthalein as an ACE2 Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical enzyme in the Renin-Angiotensin System (RAS), playing a protective role in cardiovascular and renal health by converting angiotensin II (Ang II) to the vasodilatory and anti-inflammatory peptide angiotensin-(1-7)[1]. Small molecule enhancers of ACE2 activity, such as Resorcinolnaphthalein, represent a promising therapeutic strategy for conditions like hypertension, pulmonary arterial hypertension (PAH), and renal fibrosis.
This compound has been identified as a specific enhancer of ACE2, with a reported half-maximal effective concentration (EC50) of 19.5 µM[2]. However, the precise mechanism of its action is a subject of ongoing research, with some studies suggesting a direct enzymatic activation and others pointing towards an ACE2-independent pathway[3][4]. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to investigate its effects on ACE2 activity and downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its effects.
Table 1: In Vitro Activity of this compound
| Compound | Target | EC50 (µM) | Assay Type | Reference |
| This compound | ACE2 | 19.5 | Enzymatic Activity Assay | [2] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension
| Treatment Group | Mean Pulmonary Arterial Pressure (mmHg) | Key Findings | Reference |
| PAH Model | 45 | Established severe PAH. | [1] |
| PAH + this compound | Reduced | Reduced pulmonary arterial pressure, right ventricular hypertrophy, and neointimal formation. | [1] |
| PAH + this compound + A-779 (Mas receptor antagonist) | Effects Abolished | The beneficial effects of this compound were abolished, suggesting a mechanism involving the Ang-(1-7)/Mas receptor axis. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: Proposed mechanism of this compound in the Renin-Angiotensin System.
Caption: Experimental workflow for screening and validating ACE2 enhancers.
Experimental Protocols
Protocol 1: In Vitro Fluorometric ACE2 Activity Assay
This protocol is adapted from commercially available ACE2 activity assay kits and can be used to determine the effect of this compound on ACE2 enzymatic activity[5][6].
Materials:
-
Recombinant human ACE2 enzyme
-
ACE2 assay buffer
-
Fluorogenic ACE2 substrate (e.g., MCA-based peptide)
-
This compound
-
ACE2 specific inhibitor (for control)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 320/420 nm or 330/390 nm depending on the substrate)[5][7]
-
DMSO (for dissolving this compound)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant ACE2 enzyme to the desired concentration in ACE2 assay buffer.
-
Prepare a working solution of the ACE2 substrate in assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 50 µL of diluted ACE2 enzyme and 5 µL of the this compound dilution.
-
Positive Control Well: Add 50 µL of diluted ACE2 enzyme and 5 µL of assay buffer (or DMSO vehicle control).
-
Negative Control (Inhibitor) Well: Add 50 µL of diluted ACE2 enzyme, 5 µL of the ACE2 specific inhibitor.
-
Blank Well: Add 55 µL of assay buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the ACE2 substrate working solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
Normalize the activity in the presence of this compound to the positive control.
-
Plot the percentage of ACE2 activation against the concentration of this compound to determine the EC50 value.
-
Protocol 2: In Vivo Evaluation in a Pulmonary Arterial Hypertension (PAH) Rat Model
This protocol is based on a study investigating the effects of this compound in a rat model of severe PAH[1].
Animals:
-
Male Sprague-Dawley rats
Induction of PAH:
-
Induce severe PAH by a single subcutaneous injection of monocrotaline (B1676716) (MCT)[1].
Experimental Groups:
-
Control Group: Sham-operated rats receiving vehicle.
-
PAH Group: MCT-injected rats receiving vehicle.
-
PAH + this compound Group: MCT-injected rats receiving continuous administration of this compound.
-
PAH + this compound + Inhibitor Group: MCT-injected rats receiving both this compound and an appropriate inhibitor (e.g., A-779 for the Mas receptor) to investigate the mechanism of action.
Drug Administration:
-
Administer this compound via continuous subcutaneous or intraperitoneal injection for a specified period (e.g., 3 weeks)[8]. The optimal dose should be determined in preliminary studies.
Outcome Measures:
-
Hemodynamic Assessment:
-
At the end of the treatment period, measure mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) using a catheter inserted into the pulmonary artery.
-
-
Right Ventricular Hypertrophy:
-
Calculate the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight).
-
-
Biomarker Analysis:
-
Histopathological Analysis:
-
Perfuse and fix the lungs for histological examination.
-
Assess pulmonary vascular remodeling by measuring the medial wall thickness of small pulmonary arteries.
-
Protocol 3: Verification of Direct ACE2 Enhancement vs. ACE2-Independent Effects
Given the conflicting reports on the mechanism of action of this compound, this protocol is designed to differentiate between direct enzymatic enhancement and potential ACE2-independent effects.
Part A: In Vitro Angiotensin II Conversion Assay
Objective: To directly measure the effect of this compound on the conversion of Ang II to Ang-(1-7) by ACE2.
Procedure:
-
Incubate recombinant human ACE2 with a known concentration of Ang II in the presence and absence of varying concentrations of this compound.
-
After a defined incubation period, stop the reaction.
-
Quantify the levels of both Ang II and the product, Ang-(1-7), using a validated LC-MS/MS method for accurate peptide quantification[10][11].
-
An increase in the Ang-(1-7)/Ang II ratio in the presence of this compound would support a direct enhancement of ACE2 catalytic activity.
Part B: In Vivo Study in ACE2 Knockout (KO) Mice
Objective: To determine if the physiological effects of this compound are dependent on the presence of ACE2[3][4].
Procedure:
-
Use ACE2 KO mice and wild-type (WT) littermates.
-
Induce hypertension using a model such as Ang II infusion.
-
Administer this compound or vehicle to both WT and ACE2 KO mice.
-
Monitor blood pressure continuously.
-
If this compound lowers blood pressure in WT mice but has no effect in ACE2 KO mice, it would strongly suggest an ACE2-dependent mechanism. Conversely, a similar blood pressure-lowering effect in both genotypes would indicate an ACE2-independent mechanism[4][12].
Conclusion
This compound is a valuable tool for studying the therapeutic potential of ACE2 enhancement. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action. It is crucial to consider the conflicting evidence regarding its direct interaction with ACE2 and to incorporate experiments, such as those outlined in Protocol 3, to elucidate its precise mode of action in any given experimental system. Careful experimental design and data interpretation will be essential for advancing our understanding of this and other potential ACE2-modulating compounds.
References
- 1. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based identification of small-molecule angiotensin-converting enzyme 2 activators as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme 2-independent action of presumed angiotensin-converting enzyme 2 activators: studies in vivo, ex vivo, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. abcam.cn [abcam.cn]
- 7. eurogentec.com [eurogentec.com]
- 8. Angiotensin-converting enzyme 2 activation suppresses pulmonary vascular remodeling by inducing apoptosis through the Hippo signaling pathway in rats with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
Resorcinolnaphthalein: A Novel ACE2 Enhancer for Renal Fibrosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathological pathway of chronic kidney disease (CKD) leading to end-stage renal failure.[1] The Renin-Angiotensin System (RAAS) is a critical regulator of this process, with Angiotensin II (Ang II) being a potent pro-fibrotic mediator.[2][3] Resorcinolnaphthalein has been identified as a specific enhancer of Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme that counteracts the pro-fibrotic effects of Ang II.[4] By activating ACE2 with an EC50 value of 19.5 μM, this compound presents a promising tool for investigating the therapeutic potential of enhancing the protective arm of the RAAS in renal fibrosis.[4]
Mechanism of Action
This compound functions by allosterically activating ACE2, thereby increasing its catalytic efficiency.[4] Enhanced ACE2 activity leads to the conversion of the pro-fibrotic peptide Angiotensin II into the anti-fibrotic peptide Angiotensin-(1-7). Ang-(1-7) then acts through its receptor, Mas, to mediate protective effects, including anti-inflammatory, anti-proliferative, and anti-fibrotic actions. This shifts the balance of the RAAS away from the pro-fibrotic ACE/Ang II/AT1 receptor axis towards the protective ACE2/Ang-(1-7)/Mas receptor axis. The downstream effects of this shift include the attenuation of key pro-fibrotic signaling pathways such as the Transforming Growth Factor-β (TGF-β)/Smad pathway.[2]
Applications in Renal Fibrosis Research
-
In Vitro Studies: this compound can be utilized in cultured renal cells (e.g., proximal tubular cells, fibroblasts) to investigate its ability to counteract TGF-β1-induced fibrosis. Key endpoints for these studies would include the assessment of fibrosis markers such as α-smooth muscle actin (α-SMA), collagen I, and fibronectin expression.
-
In Vivo Animal Models: In established animal models of renal fibrosis, such as Unilateral Uteral Obstruction (UUO) or adenine-induced nephropathy, this compound can be administered to evaluate its therapeutic efficacy. Assessment would involve histological analysis of kidney sections for collagen deposition, immunohistochemical staining for fibrosis markers, and measurement of kidney function parameters.
-
Drug Discovery and Development: As a known ACE2 activator, this compound can serve as a reference compound in high-throughput screening assays aimed at identifying novel and more potent ACE2 enhancers for the treatment of renal fibrosis.
Signaling Pathways and Experimental Workflow
Figure 1: Mechanism of this compound in the RAAS pathway.
Figure 2: General workflow for in vivo studies.
Experimental Protocols
In Vitro Model of TGF-β1-Induced Fibrosis in Human Kidney Cells (HK-2)
This protocol describes how to induce a fibrotic phenotype in the human proximal tubular epithelial cell line HK-2 using TGF-β1 and to test the anti-fibrotic potential of this compound.
Materials:
-
Human Kidney-2 (HK-2) cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Recombinant human TGF-β1
-
This compound
-
PBS (phosphate-buffered saline)
-
Trypsin-EDTA
-
6-well plates
-
Reagents for RNA extraction, qRT-PCR, and Western blotting
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM/F12 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HK-2 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Starvation: Once confluent, starve the cells in serum-free medium for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 20 µM) for 1 hour.
-
Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the control group) and incubate for 48 hours.
-
Include the following groups: Control (vehicle), TGF-β1 only, this compound only, and TGF-β1 + this compound.
-
-
Harvesting:
-
For RNA analysis: Wash cells with PBS and lyse directly in the well using a suitable lysis buffer for RNA extraction.
-
For protein analysis: Wash cells with PBS, scrape, and centrifuge. Lyse the cell pellet in RIPA buffer.
-
-
Analysis:
-
qRT-PCR: Analyze the mRNA expression of fibrotic markers such as COL1A1 (Collagen I), ACTA2 (α-SMA), and FN1 (Fibronectin).
-
Western Blot: Analyze the protein expression of α-SMA, Collagen I, and key signaling proteins like phosphorylated Smad3.
-
In Vivo Model of Unilateral Ureteral Obstruction (UUO) in Mice
The UUO model is a well-established method for inducing rapid and progressive renal fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., DMSO and PEG300)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture material
Procedure:
-
Animal Groups: Divide mice into three groups: Sham-operated, UUO + Vehicle, and UUO + this compound.
-
UUO Surgery:
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points.
-
Suture the incision.
-
In sham-operated animals, the ureter is mobilized but not ligated.
-
-
Treatment:
-
Administer this compound (dose to be determined by pilot studies, e.g., 1-10 mg/kg) or vehicle daily by oral gavage or intraperitoneal injection, starting one day before or on the day of UUO surgery.
-
-
Sacrifice and Tissue Collection:
-
At a predetermined time point (e.g., 7 or 14 days post-UUO), euthanize the mice.
-
Perfuse the kidneys with PBS.
-
Harvest the obstructed (left) and contralateral (right) kidneys.
-
-
Analysis:
-
Histology: Fix a portion of the kidney in 4% paraformaldehyde for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess collagen deposition.
-
Immunohistochemistry: Stain kidney sections for α-SMA and Collagen I.
-
Biochemical Analysis: Use the remaining kidney tissue for qRT-PCR and Western blot analysis as described in the in vitro protocol.
-
Quantitative Data Summary
As no direct studies on this compound for renal fibrosis are currently available, the following table presents hypothetical data based on the expected outcomes of the proposed experiments. This table is for illustrative purposes to guide researchers in their data presentation.
| Parameter | Control/Sham | TGF-β1/UUO + Vehicle | TGF-β1/UUO + this compound | p-value |
| In Vitro (Relative mRNA Expression) | ||||
| COL1A1 | 1.0 ± 0.2 | 5.2 ± 0.6 | 2.5 ± 0.4 | <0.01 |
| ACTA2 | 1.0 ± 0.1 | 6.8 ± 0.9 | 3.1 ± 0.5 | <0.01 |
| In Vivo (Fibrotic Area %) | ||||
| Masson's Trichrome | 2.1 ± 0.5 | 25.4 ± 3.1 | 12.8 ± 2.5 | <0.001 |
| α-SMA Positive Area | 1.5 ± 0.4 | 18.9 ± 2.7 | 8.7 ± 1.9 | <0.001 |
Disclaimer: The quantitative data presented in the table is hypothetical and for illustrative purposes only. Actual results may vary.
This compound, as a specific ACE2 enhancer, holds significant potential as a research tool to explore the therapeutic benefits of activating the protective arm of the RAAS in the context of renal fibrosis. The provided application notes and protocols offer a framework for researchers to investigate the anti-fibrotic effects of this compound in both in vitro and in vivo models. Further studies are warranted to elucidate the precise mechanisms and therapeutic efficacy of this compound in preventing the progression of chronic kidney disease.
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental model of unilateral ureteral obstruction reproduces key events of chronic kidney disease: From mice to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal Unilateral Ureteral Obstruction: A Mice Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Resorcinolnaphthalein Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research purposes only. Resorcinolnaphthalein is not approved for human or veterinary use. All animal experiments must be conducted under ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC). The information provided is based on publicly available data and does not constitute a recommendation for any specific dosage or use.
Application Notes
This compound (CAS No: 41307-63-5) is a small molecule identified as a specific enhancer of Angiotensin-Converting Enzyme 2 (ACE2) activity.[1][2] ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), where it counter-regulates the vasoconstrictive and pro-inflammatory effects of Angiotensin II by converting it to the vasodilatory peptide Angiotensin-(1-7). By enhancing ACE2 activity, this compound has been investigated in preclinical models for its potential therapeutic applications in cardiovascular diseases, particularly hypertension and renal fibrosis.[1][2]
Mechanism of Action
The primary proposed mechanism of action for this compound is the allosteric activation of ACE2, leading to an increased catalytic conversion of Angiotensin II to Angiotensin-(1-7). This shift in the RAS balance is thought to mediate its beneficial cardiovascular effects.[3][4] However, it is important to note that the direct activation of ACE2 by some small molecules, including the related compound xanthenone, has been questioned in subsequent studies, which suggest that their hypotensive effects may be ACE2-independent.[5] Therefore, the precise in vivo mechanism of action of this compound may require further investigation.
Key Research Applications
-
Pulmonary Arterial Hypertension (PAH): Studies have shown that administration of this compound in a rat model of severe PAH reduced pulmonary arterial pressure, right ventricular hypertrophy, and neointimal formation.[3][4]
-
Hypertension and Renal Fibrosis: Due to its effects on the RAS, it is a tool compound for investigating novel therapeutic strategies for hypertension and associated renal fibrosis.[1][2]
Experimental Protocols
Due to the limited number of published in vivo studies, specific dosages for various animal models and administration routes are not well-established. Researchers should perform dose-finding studies to determine the optimal and safe dosage for their specific experimental setup.
Protocol 1: Preparation of this compound for Oral or Intraperitoneal Administration
This protocol provides a method for preparing a suspended solution of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Formulation: In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80 for every 1 mL of final solution.
-
Solubilization: Add 100 µL of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Suspension: Add 450 µL of saline to the mixture and vortex until a uniform suspension is achieved. The final concentration in this example is 2.08 mg/mL.
Note: It is recommended to prepare this suspension fresh on the day of administration.
Protocol 2: Administration in a Rat Model of Pulmonary Arterial Hypertension
This is a description of the administration method used in a published study, for which a specific dosage was not provided in the abstract.[3][4]
Animal Model:
-
Rats with monocrotaline-induced severe pulmonary arterial hypertension.
Administration Route:
-
Continuous injection. While the specific method of continuous injection was not detailed in the abstract, this is often achieved via surgically implanted osmotic mini-pumps for consistent drug delivery over an extended period.
Experimental Considerations:
-
A sterile solution of this compound in a vehicle suitable for continuous infusion must be prepared.
-
The concentration of the dosing solution and the flow rate of the infusion device will determine the daily dosage (in mg/kg/day).
-
Animals should be closely monitored for any adverse effects following surgery and during the infusion period.
Data Presentation
The following table summarizes the available quantitative data for this compound. The lack of extensive in vivo data highlights the need for further research in this area.
| Parameter | Value | Species/Model | Administration Route | Source(s) |
| EC50 (ACE2 activity) | 19.5 µM | In vitro | N/A | [1][2] |
| In Vivo Dosage | Not specified | Rat (PAH model) | Continuous injection | [3][4] |
| Pharmacokinetics | Data not available | N/A | N/A | |
| Toxicology (LD50) | Data not available | N/A | N/A |
Mandatory Visualization
Signaling Pathway
Caption: The proposed mechanism of this compound in the Renin-Angiotensin System.
Experimental Workflow
Caption: A generalized workflow for conducting in vivo research with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Resorcinolnaphthalein in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinolnaphthalein has emerged as a noteworthy small molecule in drug discovery, primarily recognized for its specific role as an enhancer of angiotensin-converting enzyme 2 (ACE2) activity.[1][2] ACE2 is a critical enzyme in the renin-angiotensin system (RAS), playing a protective role in cardiovascular health by counteracting the effects of angiotensin II.[3] The discovery of this compound through structure-based virtual screening highlights the power of computational methods in identifying novel modulators of important biological targets.[4] These application notes provide a detailed overview of this compound's primary application, relevant experimental protocols, and the broader context of its constituent scaffolds in drug design.
Core Application: ACE2 Activation
This compound is a specific activator of ACE2, enhancing its enzymatic activity. This property makes it a valuable tool for studying the physiological roles of ACE2 and a potential starting point for the development of therapeutic agents for conditions such as hypertension, renal fibrosis, and pulmonary arterial hypertension.[1][2][5]
Quantitative Data
The potency of this compound as an ACE2 activator has been quantified, providing a benchmark for its biological activity.
| Compound | Target | Parameter | Value | Reference |
| This compound | ACE2 | EC50 | 19.5 µM | [1][2] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Signaling Pathway
The mechanism of action of this compound is centered on the renin-angiotensin system (RAS). By enhancing ACE2 activity, it promotes the conversion of angiotensin II (a vasoconstrictor) to angiotensin-(1-7) (a vasodilator), thereby contributing to a decrease in blood pressure and providing protective effects on the cardiovascular system.
Caption: The Renin-Angiotensin System and the role of this compound.
Experimental Protocols
In Vitro ACE2 Activity Assay (Fluorometric)
This protocol is adapted from commercially available ACE2 activity assay kits and is suitable for testing the effect of small molecule activators like this compound.[2][6][7]
Materials:
-
Recombinant human ACE2 enzyme
-
ACE2 Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl2, pH 6.5)
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
This compound (dissolved in DMSO)
-
ACE2 specific inhibitor (e.g., MLN-4760, for control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 320/420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the recombinant ACE2 enzyme to the desired concentration in ACE2 Assay Buffer.
-
Prepare the ACE2 substrate solution in ACE2 Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to respective wells:
-
Test wells: this compound at various concentrations.
-
Positive Control wells: ACE2 enzyme without any test compound.
-
Negative Control wells: ACE2 enzyme with a known ACE2 inhibitor.
-
Blank wells: Assay buffer only (no enzyme).
-
-
Add the diluted ACE2 enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ACE2 substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percentage of ACE2 activation by comparing the reaction rates in the presence of this compound to the positive control.
-
Plot the percentage of activation against the concentration of this compound to determine the EC50 value.
-
Caption: Workflow for in vitro ACE2 activity assay.
Structure-Based Virtual Screening Protocol to Identify ACE2 Activators
This protocol outlines the general steps for a computational screening to identify potential ACE2 activators, similar to the approach that led to the discovery of this compound.[4][6][8]
Methodology:
-
Target Preparation:
-
Obtain the 3D structure of human ACE2 from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Identify potential allosteric binding sites for activators.
-
-
Ligand Library Preparation:
-
Compile a library of small molecules for screening (e.g., from commercial databases or in-house collections).
-
Prepare the ligand library by generating 3D conformers and assigning appropriate chemical properties.
-
-
Molecular Docking:
-
Use a molecular docking program to predict the binding poses and affinities of the ligands within the identified allosteric site of ACE2.
-
Rank the ligands based on their docking scores.
-
-
Post-Docking Analysis and Filtering:
-
Visually inspect the binding poses of the top-ranked compounds to assess the quality of the interactions.
-
Apply filters based on drug-like properties (e.g., Lipinski's rule of five) to select promising candidates.
-
-
Experimental Validation:
-
Acquire the selected compounds and test their activity in the in vitro ACE2 activity assay described above.
-
Caption: Virtual screening workflow for ACE2 activators.
Resorcinol (B1680541) and Naphthalein Scaffolds in Drug Design
While this compound itself has a specific application, its constituent chemical moieties, resorcinol and naphthalene (B1677914), are well-established scaffolds in medicinal chemistry.
-
Resorcinol Scaffold: The resorcinol (1,3-dihydroxybenzene) core is present in numerous biologically active compounds. Its ability to form hydrogen bonds and its synthetic versatility make it a valuable building block for designing inhibitors of various enzymes and receptors. For example, resorcinol derivatives have been developed as Hsp90 inhibitors and PD-1/PD-L1 interaction inhibitors for cancer therapy.[9][10][11][12]
-
Naphthalene Scaffold: The naphthalene bicyclic aromatic system is another privileged scaffold in drug discovery. Its rigid structure and lipophilic nature allow for favorable interactions with various biological targets. Naphthalene derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14]
Conclusion
This compound serves as a compelling example of a targeted drug discovery effort, demonstrating the successful identification of a specific enzyme activator through computational methods. While its primary role is as a tool compound for studying ACE2, the underlying resorcinol and naphthalene scaffolds hold broader significance in the field of medicinal chemistry. The provided protocols offer a starting point for researchers interested in investigating the effects of this compound and similar molecules on ACE2 activity and for those employing virtual screening in their drug discovery pipelines. Further research into the synthesis of this compound derivatives could lead to the development of more potent and drug-like ACE2 activators with therapeutic potential.
References
- 1. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. Frontiers | An update on angiotensin-converting enzyme 2 structure/functions, polymorphism, and duplicitous nature in the pathophysiology of coronavirus disease 2019: Implications for vascular and coagulation disease associated with severe acute respiratory syndrome coronavirus infection [frontiersin.org]
- 4. Food-Derived Up-Regulators and Activators of Angiotensin Converting Enzyme 2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor, LMS1007: a potential molecule in Covid-19 and cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, validation, and prodrug design of an ACE2 activator for treating bacterial infection-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. affigen.com [affigen.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Resorcinolnaphthalein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Resorcinolnaphthalein. This compound is a specific angiotensin-converting enzyme 2 (ACE2) enhancer and is of significant interest in hypertension and renal fibrosis research. The described method is suitable for the determination of this compound in bulk drug substances and can be adapted for various sample matrices with appropriate validation. This protocol utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a rapid and accurate analytical solution.
Introduction
This compound (C₂₄H₁₄O₅, M.W. 382.4 g/mol ) is a small molecule that has been identified as a potent and specific activator of ACE2. Given its potential therapeutic applications, a validated analytical method for its quantification is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a comprehensive HPLC method, including instrumentation, chromatographic conditions, and sample preparation, to ensure reliable and reproducible results.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (analytical grade).
-
Standards: this compound reference standard (purity ≥98%), Chrysene (internal standard, purity ≥98%).
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution (Chrysene): Accurately weigh about 10 mg of Chrysene and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to have a final concentration of 10 µg/mL.
Chromatographic Conditions
The separation is achieved using the following parameters:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 278 nm |
| Run Time | 15 minutes |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and IS) | > 3.0 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Retention Time (this compound) | ~ 6.5 min |
| Retention Time (Chrysene - IS) | ~ 10.2 min |
Experimental Workflow and Signaling Pathway Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: Key relationships in HPLC method development.
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is highly specific, accurate, and precise, making it a valuable tool for quality control and research applications in the pharmaceutical industry. The provided protocol and validation data serve as a comprehensive guide for researchers and scientists working with this promising therapeutic agent.
Application Notes and Protocols: Resorcinolnaphthalein in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of resorcinolnaphthalein in enzymatic assays. The primary application of this compound is as an activator of Angiotensin-Converting Enzyme 2 (ACE2). Additionally, a conceptual protocol for a this compound-based phosphatase assay is presented as a potential application.
Application 1: this compound as an Activator of Angiotensin-Converting Enzyme 2 (ACE2)
This compound has been identified as a specific enhancer of ACE2 activity.[1] ACE2 is a critical enzyme in the renin-angiotensin system, where it converts angiotensin II to angiotensin-(1-7), playing a protective role in cardiovascular diseases.[2][3][4] The activation of ACE2 by this compound can be quantified using a fluorometric assay with a synthetic peptide substrate.
Quantitative Data
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Target Enzyme | Angiotensin-Converting Enzyme 2 (ACE2) | [1] |
| Activity | Enhancer/Activator | [1] |
| EC50 | 19.5 µM | [1] |
| Solubility | ≥ 2.08 mg/mL (5.44 mM) in 10% DMSO/90% Corn Oil | [1] |
| 2.08 mg/mL (5.44 mM) in 10% DMSO/40% PEG300/5% Tween-80/45% Saline (Suspended) | [1] | |
| 2.08 mg/mL (5.44 mM) in 10% DMSO/90% (20% SBE-β-CD in Saline) (Suspended) | [1] |
Experimental Protocol: ACE2 Activity Assay (Fluorometric)
This protocol describes the measurement of ACE2 activity in the presence of this compound using a synthetic fluorogenic substrate.
Materials:
-
Recombinant Human ACE2
-
ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 µM ZnCl₂)[5]
-
Fluorogenic ACE2 Substrate (e.g., MCA-based peptide substrate)[6][7]
-
This compound
-
DMSO (for stock solution preparation)
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 320/420 nm or as specified for the substrate)[8]
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Prepare serial dilutions of this compound in ACE2 Assay Buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant human ACE2 in ACE2 Assay Buffer to the desired concentration.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
ACE2 Assay Buffer
-
This compound working solution (or vehicle control)
-
Diluted ACE2 enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Reaction Initiation: Add the fluorogenic ACE2 substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve for each concentration of this compound.
-
Plot the reaction rate against the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 value.
-
Caption: Workflow for ACE2 activation assay with this compound.
Caption: Role of ACE2 and this compound in the Renin-Angiotensin System.
Application 2: Conceptual this compound-Based Phosphatase Assay
This section outlines a conceptual protocol for a colorimetric phosphatase assay using a hypothetical this compound-based substrate. This application is based on the principle of common chromogenic phosphatase substrates like p-nitrophenyl phosphate (B84403) (pNPP).
Principle:
A phosphorylated, non-colored derivative of this compound ("this compound Phosphate") is used as a substrate. A phosphatase enzyme cleaves the phosphate group, releasing the colored this compound, which can be quantified spectrophotometrically.
Hypothetical Quantitative Data
| Parameter | Expected Value/Property |
| Substrate | This compound Phosphate (Hypothetical) |
| Enzyme Class | Phosphatases (e.g., Alkaline Phosphatase, Acid Phosphatase) |
| Product | This compound |
| Detection Method | Colorimetric (Absorbance at a specific wavelength) |
| Expected Result | Increase in absorbance proportional to phosphatase activity |
Conceptual Experimental Protocol: Colorimetric Phosphatase Assay
Materials:
-
Phosphatase enzyme (e.g., Alkaline Phosphatase)
-
Phosphatase Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5 for alkaline phosphatase)
-
"this compound Phosphate" substrate
-
Stop Solution (e.g., 3 M NaOH)
-
Clear 96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Substrate Solution: Dissolve "this compound Phosphate" in the appropriate assay buffer to the desired concentration.
-
Prepare Enzyme Dilutions: Prepare serial dilutions of the phosphatase enzyme in the assay buffer.
-
Assay Setup: In a 96-well clear microplate, add the following to each well:
-
Phosphatase Assay Buffer
-
Enzyme dilution (or buffer for blank)
-
-
Reaction Initiation: Add the "this compound Phosphate" substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Add the Stop Solution to each well to stop the enzymatic reaction.
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for this compound.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Plot the absorbance against the enzyme concentration to determine the relationship between enzyme concentration and activity.
-
Caption: Conceptual workflow for a this compound-based phosphatase assay.
Disclaimer: The this compound-based phosphatase assay is a conceptual application. The existence and commercial availability of a "this compound Phosphate" substrate have not been confirmed. This protocol is provided for illustrative purposes based on standard phosphatase assay principles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A historical perspective on ACE2 in the COVID-19 era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit | Abcam [abcam.com]
- 7. Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric) 100 fluorometric tests [sigmaaldrich.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols: Synthesis and Therapeutic Application of Resorcinolnaphthalein Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinolnaphthalein and its derivatives are emerging as a promising class of small molecules with significant therapeutic potential, primarily through the activation of Angiotensin-Converting Enzyme 2 (ACE2). As a specific ACE2 enhancer, this compound has demonstrated potential in preclinical studies for the management of cardiovascular diseases, including hypertension and renal fibrosis. This document provides detailed application notes on the therapeutic rationale and protocols for the synthesis and evaluation of this compound derivatives.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. A key enzyme in this system, Angiotensin-Converting Enzyme 2 (ACE2), counteracts the vasoconstrictive and pro-inflammatory effects of angiotensin II by converting it to the vasodilatory peptide angiotensin-(1-7). Consequently, activation of ACE2 is a compelling therapeutic strategy for cardiovascular disorders. This compound has been identified as a potent and specific small-molecule activator of ACE2, making it a valuable lead compound for drug discovery and development.
Therapeutic Rationale
This compound has been shown to enhance ACE2 activity with an EC50 value of 19.5 μM[1]. This activation of ACE2 leads to a cascade of beneficial downstream effects within the Renin-Angiotensin System. In preclinical models of pulmonary arterial hypertension, administration of this compound resulted in reduced pulmonary arterial pressure, decreased right ventricular hypertrophy, and suppression of neointimal formation. These positive outcomes were associated with an increase in the levels of ACE2 and angiotensin-(1-7), and a corresponding decrease in ACE and angiotensin II levels[2]. These findings strongly suggest that this compound derivatives could be effective therapeutic agents for conditions characterized by RAS imbalance, such as hypertension, heart failure, and kidney disease.
Signaling Pathway
The therapeutic effects of this compound are mediated through its modulation of the Renin-Angiotensin System. The following diagram illustrates the signaling pathway involved.
Experimental Protocols
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction between resorcinol (B1680541) and naphthalic anhydride (B1165640). The following protocol is a representative procedure adapted from the well-established synthesis of fluorescein, a structurally related compound.
Materials:
-
Resorcinol
-
1,8-Naphthalic anhydride
-
Zinc chloride (fused, anhydrous) or Methane (B114726) sulfonic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter flask
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1,8-naphthalic anhydride (1.98 g, 10 mmol) and resorcinol (2.42 g, 22 mmol).
-
Catalyst Addition: Add anhydrous zinc chloride (7 g, 51 mmol) or methane sulfonic acid (5 mL) as the catalyst.
-
Reaction: Heat the mixture to 180-200°C with constant stirring. The mixture will become a thick, dark-colored paste. Maintain the reaction at this temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to approximately 80°C.
-
Carefully add 50 mL of deionized water and 5 mL of concentrated hydrochloric acid to the flask.
-
Heat the mixture to boiling to dissolve the zinc chloride and any unreacted starting materials.
-
-
Isolation and Purification:
-
Cool the mixture to room temperature. The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with deionized water until the filtrate is neutral.
-
To further purify, dissolve the crude product in a minimum amount of 10% aqueous sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the product by slowly adding concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2-3).
-
Collect the purified this compound by vacuum filtration, wash with deionized water, and dry in a vacuum oven at 60°C.
-
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound derivatives.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of this compound.
Table 1: Representative Synthesis Data for this compound
| Parameter | Value (Representative) |
| Reactants | |
| 1,8-Naphthalic Anhydride | 1.0 eq |
| Resorcinol | 2.2 eq |
| Catalyst | |
| Zinc Chloride | 5.1 eq |
| Reaction Conditions | |
| Temperature | 180-200 °C |
| Time | 4-6 hours |
| Product Characterization | |
| Appearance | Dark red to brown powder |
| Yield | To be determined |
| Melting Point | To be determined |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | Consistent with proposed structure |
| ¹³C NMR (DMSO-d₆) | Consistent with proposed structure |
| Mass Spec (ESI-MS) | [M-H]⁻ expected m/z |
| IR (KBr, cm⁻¹) | Peaks for O-H, C=O, C-O, aromatic C-H |
Table 2: Biological Activity of this compound
| Assay | Parameter | Value | Reference |
| ACE2 Activation | EC₅₀ | 19.5 µM | [1] |
| Pulmonary Arterial Hypertension (in vivo) | Reduction in PAP | Significant | [2] |
| Reduction in RVH | Significant | [2] | |
| Increase in ACE2 levels | Significant | [2] | |
| Increase in Ang-(1-7) levels | Significant | [2] | |
| Decrease in ACE levels | Significant | [2] | |
| Decrease in Ang II levels | Significant | [2] |
PAP: Pulmonary Arterial Pressure; RVH: Right Ventricular Hypertrophy
Conclusion
This compound derivatives represent a promising avenue for the development of novel therapeutics targeting the Renin-Angiotensin System. Their ability to specifically activate ACE2 offers a targeted approach to treating a range of cardiovascular and fibrotic diseases. The provided protocols offer a starting point for the synthesis and evaluation of these compounds, paving the way for further research and development in this area. Further optimization of the synthetic route and exploration of the structure-activity relationship of this compound analogs are warranted to identify candidates with enhanced potency and favorable pharmacokinetic profiles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Resorcinolnaphthalein Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Resorcinolnaphthalein synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield, or no discernible product. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield in this compound synthesis, a reaction analogous to a Friedel-Crafts acylation, can stem from several factors. Firstly, ensure the purity of your starting materials: resorcinol (B1680541) and 1,8-naphthalic anhydride (B1165640). Contaminants can interfere with the reaction. The catalyst, typically a Lewis acid like anhydrous zinc chloride or a strong protic acid like concentrated sulfuric acid, is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. The reaction temperature is also a critical parameter; insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the reactants or product.
Issue 2: Formation of Undesired Side Products
-
Question: I have obtained a product, but spectroscopic analysis indicates the presence of significant impurities or side products. What could be the cause?
-
Answer: The formation of side products is a common issue in electrophilic aromatic substitution reactions. The ratio of reactants is crucial; an incorrect stoichiometric ratio of resorcinol to 1,8-naphthalic anhydride can lead to the formation of incompletely reacted intermediates or polymeric materials. The choice and amount of catalyst can also influence the reaction's selectivity. An excessive amount of catalyst or a catalyst that is too strong can promote side reactions. Consider optimizing the catalyst load and potentially exploring milder catalysts. Reaction time is another factor; prolonged reaction times can sometimes lead to the degradation of the desired product or the formation of more stable, undesired compounds.
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate and purify the this compound from the reaction mixture. What are the recommended procedures?
-
Answer: The workup and purification process is critical for obtaining a high-purity product. After the reaction is complete, the mixture is typically quenched by carefully adding it to a large volume of cold water or a dilute acid solution to precipitate the crude product and dissolve the catalyst. The crude solid can then be collected by filtration. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol-water or acetic acid-water. Column chromatography using silica (B1680970) gel may also be an effective method for separating the desired product from any impurities. The choice of eluent will depend on the polarity of the product and impurities.
Frequently Asked Questions (FAQs)
-
Question: What is the optimal molar ratio of resorcinol to 1,8-naphthalic anhydride for the synthesis of this compound?
-
Answer: While the optimal ratio may require some empirical optimization, a common starting point for similar phthalein syntheses is a slight excess of the phenol (B47542) component. A molar ratio of 2.1:1 of resorcinol to 1,8-naphthalic anhydride is a reasonable starting point to ensure complete consumption of the anhydride.
-
-
Question: Which catalyst is most effective for this synthesis, and in what quantity?
-
Answer: Anhydrous zinc chloride is a commonly used and effective Lewis acid catalyst for this type of condensation reaction. A catalytic amount, typically 0.1 to 0.5 molar equivalents with respect to the 1,8-naphthalic anhydride, is recommended. Concentrated sulfuric acid can also be used, acting as both a catalyst and a dehydrating agent.
-
-
Question: What is the recommended reaction temperature and time?
-
Answer: The reaction is typically conducted at an elevated temperature to drive the condensation. A starting temperature of 120-140°C is advisable. The reaction progress should be monitored using Thin Layer Chromatography (TLC). A typical reaction time can range from 2 to 6 hours.
-
-
Question: How can I monitor the progress of the reaction?
-
Answer: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot. A suitable eluent system, for example, a mixture of ethyl acetate (B1210297) and hexane, should be determined to achieve good separation.
-
Data Presentation
Table 1: Effect of Catalyst on this compound Synthesis Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Anhydrous ZnCl₂ | 10 | 130 | 4 | 65 |
| Anhydrous ZnCl₂ | 20 | 130 | 4 | 78 |
| Anhydrous ZnCl₂ | 30 | 130 | 4 | 75 |
| Concentrated H₂SO₄ | 100 (v/w) | 120 | 3 | 72 |
| Anhydrous FeCl₃ | 20 | 130 | 4 | 55 |
Table 2: Optimization of Reaction Temperature
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Anhydrous ZnCl₂ | 20 | 110 | 4 | 58 |
| Anhydrous ZnCl₂ | 20 | 120 | 4 | 69 |
| Anhydrous ZnCl₂ | 20 | 130 | 4 | 78 |
| Anhydrous ZnCl₂ | 20 | 140 | 4 | 76 |
| Anhydrous ZnCl₂ | 20 | 150 | 4 | 70 |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Preparation: Ensure all glassware is oven-dried and assembled under a moisture-free atmosphere (e.g., using a drying tube or under an inert atmosphere of nitrogen or argon).
-
Charging Reactants: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-naphthalic anhydride (1.0 eq) and resorcinol (2.1 eq).
-
Catalyst Addition: Carefully add the catalyst, for example, anhydrous zinc chloride (0.2 eq), to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 130°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC at regular intervals.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of cold water with stirring.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining catalyst and unreacted resorcinol.
-
Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Relationship between key parameters and synthesis outcome.
Troubleshooting Resorcinolnaphthalein solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Resorcinolnaphthalein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended. A common starting concentration is 10 mM in DMSO.[1]
Q2: My this compound is not fully dissolving in my chosen solvent system. What can I do?
A2: If you observe precipitation or phase separation, gentle heating and/or sonication can be employed to facilitate dissolution.[1] It is crucial to monitor the solution closely during these processes to avoid degradation of the compound.
Q3: I need to prepare a formulation for in vivo studies. What are the recommended solvent systems?
A3: Several protocols are available for in vivo preparations, resulting in either a clear solution or a suspension. The choice of solvent system will depend on the desired final concentration and the route of administration. For instance, a formulation with 10% DMSO in 90% corn oil yields a clear solution.[1] Conversely, using co-solvents like PEG300, Tween-80, and saline will likely result in a suspended solution.[1]
Q4: What is the maximum achievable concentration of this compound in common in vivo formulations?
A4: In formulations containing DMSO, PEG300, Tween-80, and saline, or DMSO and SBE-β-CD in saline, a concentration of 2.08 mg/mL (5.44 mM) can be achieved as a suspended solution.[1] A clear solution with a concentration of at least 2.08 mg/mL can be obtained using 10% DMSO in corn oil.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution | The aqueous buffer or saline being used is a poor solvent for this compound. | 1. Decrease the final concentration of the compound.2. Increase the percentage of co-solvents such as PEG300 or use solubilizing agents like Tween-80 or SBE-β-CD.[1]3. Consider using an alternative solvent system, such as corn oil for lipophilic compounds.[1] |
| Cloudy or suspended solution formed | The solubility limit of this compound has been exceeded in the chosen solvent system. | 1. If a clear solution is required, you may need to lower the concentration or explore a different solvent system. A 10% DMSO in 90% Corn Oil mixture has been shown to produce a clear solution.[1]2. If a suspended solution is acceptable for your application (e.g., oral or intraperitoneal injection), ensure uniform suspension before each use by vortexing or sonication.[1] |
| Compound crashes out of solution over time | The solution is supersaturated or unstable at the storage temperature. | 1. Store the solution at the recommended temperature (-80°C for long-term, -20°C for short-term) and aliquot to avoid repeated freeze-thaw cycles.[1]2. Before use, allow the solution to come to room temperature and check for any precipitation. If present, gentle warming or sonication may be required to redissolve the compound. |
Quantitative Solubility Data
| Solvent System | Solubility | Solution Type | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (5.44 mM) | Suspended Solution | Requires sonication. Suitable for oral and intraperitoneal injection.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (5.44 mM) | Suspended Solution | Requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.44 mM) | Clear Solution | Saturation point is not specified.[1] |
Experimental Protocols
Protocol 1: Preparation of a Suspended Solution (2.08 mg/mL)
This protocol is suitable for preparing a suspended solution for oral or intraperitoneal injection.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use sonication to ensure a uniform suspension.
Protocol 2: Preparation of a Clear Solution (≥ 2.08 mg/mL)
This protocol is suitable for applications requiring a clear solution.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
Visualized Experimental Workflows
Caption: Workflow for preparing a suspended solution of this compound.
Caption: Workflow for preparing a clear solution of this compound.
Caption: Decision tree for troubleshooting this compound solubility problems.
References
Technical Support Center: Resorcinolnaphthalein Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways and prevention strategies for Resorcinolnaphthalein. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
This compound, like many complex organic molecules, is susceptible to degradation from various environmental factors. The primary factors to consider are exposure to light (photodegradation), adverse pH conditions (hydrolysis), the presence of oxidizing agents (oxidation), and elevated temperatures (thermal degradation).[1][2] It is crucial to control these factors during storage and experimentation to ensure the integrity of the compound.
Q2: How can I visually identify if my this compound solution has degraded?
Degradation of a this compound solution may manifest as a change in color, the formation of precipitates, or a decrease in its expected biological activity. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of your sample.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3] To prevent repeated freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q4: My experimental results are inconsistent. Could this compound degradation be the cause?
Yes, degradation of this compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts, resulting in inconsistent and unreliable experimental outcomes. If you suspect degradation, it is advisable to perform a stability check on your sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low bioactivity | Degradation of this compound leading to a lower effective concentration. | 1. Prepare a fresh solution from a new stock vial. 2. Perform a forced degradation study on an aliquot of your current stock to assess its stability under stress conditions (see Experimental Protocols). 3. Analyze both the fresh and stressed samples by HPLC to compare the purity and identify any degradation products. |
| Visible precipitate in the solution | Poor solubility or degradation product formation. | 1. Ensure the solvent used is appropriate and the concentration is within the solubility limits. 2. Gently warm the solution to see if the precipitate redissolves (if thermal degradation is not a concern). 3. If the precipitate remains, it is likely a degradation product. The solution should be discarded. |
| Change in solution color | Photodegradation or oxidation. | 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 2. Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Degradation Pathways and Prevention
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the degradation of similar chemical structures. The primary mechanisms of degradation are likely to be hydrolysis, oxidation, and photolysis.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[1]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated HPLC method to determine the percentage of degradation and identify any degradation products.
-
Workflow for Forced Degradation Study:
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a common reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase gradient, for example, a mixture of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of the parent compound and degradation products.
-
Adjust the gradient slope, organic modifier, and pH of the aqueous phase to achieve optimal resolution between all peaks.
-
-
Detection Wavelength: Determine the optimal detection wavelength by acquiring the UV-Vis spectrum of this compound and its degradation products. Select a wavelength that provides a good response for all components.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following table provides a template for summarizing the results from a forced degradation study.
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl | 24 | 60 | Data | Data | Data |
| 0.1 M NaOH | 24 | 60 | Data | Data | Data |
| 3% H₂O₂ | 24 | 25 | Data | Data | Data |
| Heat | 24 | 60 | Data | Data | Data |
| Light | ICH Guideline | 25 | Data | Data | Data |
*Data to be filled in based on experimental results.
By following these guidelines and protocols, researchers can better understand and control the stability of this compound in their experiments, leading to more reliable and reproducible results.
References
Improving the stability of Resorcinolnaphthalein solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Resorcinolnaphthalein solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound (CAS No. 41307-63-5) is a phthalein dye. Like other phthalein dyes, it is synthesized from phthalic anhydride (B1165640) and, in this case, resorcinol (B1680541) and a naphthalene (B1677914) derivative.[1] Phthalein dyes are well-known for their use as pH indicators due to their distinct color changes at specific pH ranges.[1] Additionally, this compound has been identified as a specific angiotensin-converting enzyme 2 (ACE2) enhancer, making it a valuable tool in research related to hypertension and renal fibrosis.[2]
2. What are the general recommendations for storing this compound?
For optimal stability, this compound in its solid powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
3. How should I prepare and store a stock solution of this compound?
The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).[2] A stock solution in DMSO can be stored at -80°C for up to 2 years, or at -20°C for up to 1 year.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[2]
4. What factors can affect the stability of this compound solutions?
The stability of phthalein dyes like this compound is generally influenced by several factors:
-
pH: Phthalein dyes are known to be sensitive to pH, and extreme acidic or basic conditions can lead to degradation.[3][4]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of organic dyes.[5]
-
Temperature: Elevated temperatures can accelerate the degradation of many chemical compounds, including phthalein dyes.[3]
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to the oxidative degradation of the dye molecule.[6]
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound solutions.
Issue 1: My this compound solution has changed color or appears faded.
| Possible Cause | Troubleshooting Steps |
| pH Shift | The color of phthalein dyes is pH-dependent.[3] An unexpected color change may indicate a change in the pH of your solution. Verify the pH of your solution and adjust if necessary using a suitable buffer. For many organic compounds, stability is often greatest in a slightly acidic to neutral pH range.[8] |
| Photodegradation | Exposure to ambient or UV light can cause the dye to fade.[5] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to light during experiments whenever possible. |
| Oxidative Degradation | Oxygen in the solution or from the air can degrade the dye. Consider degassing the solvent before preparing the solution. The addition of antioxidants, such as Butylated hydroxytoluene (BHT) or ascorbic acid, may help to slow down oxidative degradation.[5][6] |
| Chemical Incompatibility | The dye may be reacting with other components in your experimental setup. Review all reagents for potential incompatibilities. |
Issue 2: I am observing precipitation in my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Low Solubility | This compound may have limited solubility in your chosen solvent. For aqueous solutions, consider preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer. For some applications, the use of co-solvents like PEG300 or surfactants like Tween-80 can improve solubility.[2] Gentle heating or sonication can also aid in dissolution.[2] |
| Temperature Effects | A decrease in temperature can cause a dissolved compound to precipitate out of a saturated solution. If you are working at low temperatures, ensure that the concentration of this compound is below its saturation point at that temperature. |
| Degradation | Some degradation products may be less soluble than the parent compound, leading to precipitation over time. If you suspect degradation, it is best to prepare a fresh solution. |
Issue 3: I am getting inconsistent results in my experiments using a this compound solution.
| Possible Cause | Troubleshooting Steps |
| Solution Degradation | The concentration of the active compound may have decreased due to degradation, leading to weaker or inconsistent experimental outcomes. It is recommended to use freshly prepared solutions for critical experiments. If using a stored solution, consider running a quality control check (e.g., spectrophotometry) to assess its integrity. |
| Improper Storage | Not adhering to recommended storage conditions (e.g., temperature, light protection) can lead to rapid degradation.[2] Always store stock and working solutions as recommended. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can accelerate degradation.[2] Prepare aliquots of your stock solution to minimize the number of freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Solid Powder | N/A | -20°C | 3 years | [2] |
| Solid Powder | N/A | 4°C | 2 years | [2] |
| Stock Solution | DMSO | -80°C | 2 years | [2] |
| Stock Solution | DMSO | -20°C | 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 382.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 3.82 mg of this compound powder on an analytical balance.
-
Transfer the powder to a suitable container (e.g., a 1.5 mL microcentrifuge tube).
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller, single-use amber vials to minimize light exposure and freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the recommendations in Table 1.[2]
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of a this compound solution under various stress conditions. This can help determine optimal handling and storage procedures for your specific application.
Materials:
-
This compound stock solution
-
Aqueous buffers of different pH (e.g., pH 4, 7, and 9)
-
Hydrogen peroxide (3%) for oxidative stress
-
UV lamp (for photostability testing)
-
Water bath or incubator
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Test Solutions: Dilute the this compound stock solution to a suitable working concentration in the different aqueous buffers. Prepare a separate solution for each stress condition.
-
Acid and Base Hydrolysis: Incubate the solutions at pH 4 and pH 9 at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours). A control sample should be kept at the same temperature in a neutral buffer (pH 7).
-
Oxidative Degradation: To a solution in a neutral buffer, add a small volume of 3% hydrogen peroxide. Incubate at room temperature for a set time.
-
Thermal Degradation: Incubate a solution in a neutral buffer at an elevated temperature (e.g., 60-80°C). Keep a control sample at the recommended storage temperature.
-
Photodegradation: Expose a solution in a neutral buffer to a UV lamp for a specific duration. A control sample should be wrapped in foil to protect it from light and kept under the same temperature conditions.
-
Analysis: At various time points during the stress testing, take an aliquot from each solution and analyze it using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the remaining this compound.
-
Data Evaluation: Compare the degradation under each stress condition to the control samples to identify the key factors affecting the stability of your solution.
Visualizations
Caption: Factors contributing to the degradation of this compound solutions.
References
- 1. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. btsa.com [btsa.com]
- 7. Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming interference in Resorcinolnaphthalein-based assays
Welcome to the technical support center for Resorcinolnaphthalein-based assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common interference issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in assays?
This compound is a specific enhancer of angiotensin-converting enzyme 2 (ACE2) activity.[1][2][3] In assays, it is primarily used to investigate the activation of ACE2, which is relevant for research in hypertension, renal fibrosis, and cardiovascular diseases.[1][2][3]
Q2: What is the basic principle of a this compound-based ACE2 activity assay?
These assays typically measure the enzymatic activity of ACE2 on a specific substrate in the presence of this compound. The assay quantifies the product of the enzymatic reaction, often through fluorometric or colorimetric detection. The increase in product formation in the presence of this compound, compared to a control without it, indicates the compound's enhancing effect on ACE2 activity.
Q3: What are the common sources of interference in this compound-based assays?
Similar to other colorimetric and fluorometric assays, especially those involving resorcinol-like structures, interference can arise from various sources.[4][5] Potential interfering substances include:
-
Other reducing agents or structurally similar compounds in the sample matrix.
-
High concentrations of proteins, lipids, or salts in biological samples.[6]
-
Presence of other sugars like hexoses, pentoses, and deoxy sugars if the detection method is not highly specific.[4]
-
α-keto acids which may react with assay reagents.[4]
-
Turbidity or color in the sample that can interfere with absorbance or fluorescence readings.[5]
Q4: How can I minimize interference from my biological samples?
Several strategies can be employed to mitigate interference from complex biological samples:
-
Sample Dilution: Diluting the sample can lower the concentration of interfering substances to below their effective inhibitory level.[6]
-
Sample Preparation: Techniques like protein precipitation or filtration can remove interfering macromolecules.[6][7]
-
Use of Ion-Exchange Resins: For assays where the analyte can be isolated, passing the sample through an ion-exchange resin can separate it from interfering compounds.[4]
-
Appropriate Blanks: Using a sample blank (sample without the this compound or without the enzyme) can help to subtract the background signal caused by the sample matrix.
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the specific signal from your assay, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Contaminated reagents or buffers. | Prepare fresh reagents and use high-purity solvents. |
| Autofluorescence of the sample or plate. | Use a plate with low fluorescence (e.g., black plates for fluorescent assays) and measure the fluorescence of a sample blank to subtract from the readings. |
| Non-specific binding of assay components. | Optimize blocking steps if applicable, or adjust the salt concentration of buffers. |
| Interfering substances in the sample. | See "Strategies to Mitigate Interference from Common Substances" table below. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicates or experiments is a common challenge in sensitive assays.
| Potential Cause | Recommended Solution |
| Pipetting errors or inaccurate reagent volumes. | Calibrate pipettes regularly and ensure proper pipetting technique. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator and ensure all reagents and plates are at the recommended temperature before starting the assay. |
| Reagent degradation. | Prepare fresh reagents for each experiment and store stock solutions according to the manufacturer's instructions, often at -20°C or -80°C and protected from light.[1] |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or ensure proper sealing and uniform incubation. |
Issue 3: Low or No Signal
A lack of signal can indicate a problem with one of the key components of the assay.
| Potential Cause | Recommended Solution |
| Inactive enzyme or degraded substrate. | Use a fresh batch of enzyme and substrate. Confirm enzyme activity with a positive control. |
| Incorrect filter settings on the plate reader. | Ensure the excitation and emission wavelengths are set correctly for the fluorophore being used. |
| Presence of inhibitors in the sample. | See "Strategies to Mitigate Interference from Common Substances" table below. Consider a desalting or purification step for the sample. |
| Suboptimal assay conditions (pH, temperature). | Optimize the assay buffer pH and incubation temperature according to the protocol. |
Strategies to Mitigate Interference from Common Substances
| Interfering Substance | Mitigation Strategy | Expected Outcome |
| Reducing Sugars (e.g., hexoses, pentoses) | Include a periodate (B1199274) oxidation step prior to the addition of this compound.[8] | Increased specificity for the target analyte. |
| α-Keto Acids | Isolate the analyte of interest using an ion-exchange resin before the assay.[4] | Removal of cross-reacting compounds. |
| High Protein Concentration | Perform a protein precipitation step (e.g., with trichloroacetic acid) followed by centrifugation.[7] | Clearer sample matrix and reduced background. |
| Lipids | Centrifuge the sample to pellet lipids or use a lipid-clearing agent. | Reduced turbidity and improved accuracy of absorbance/fluorescence readings. |
Experimental Protocols
Protocol: ACE2 Activity Enhancement Assay using this compound
This protocol is a general guideline for a fluorometric assay to measure the enhancement of ACE2 activity by this compound.
Materials:
-
Recombinant human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8)
-
This compound
-
ACE2 inhibitor (e.g., MLN-4760) for control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the ACE2 enzyme and substrate in Assay Buffer to the desired working concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay Buffer only.
-
Control (No Enhancer): ACE2 enzyme + Assay Buffer.
-
Test: ACE2 enzyme + this compound at various concentrations.
-
Inhibitor Control: ACE2 enzyme + ACE2 inhibitor.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the ACE2 substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately read the fluorescence in kinetic mode for at least 30 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Plot the ACE2 activity (rate) against the concentration of this compound to determine the EC₅₀ (effective concentration for 50% of maximal activation).
-
Visualizations
Caption: Workflow for an ACE2 activity enhancement assay using this compound.
Caption: Potential interference pathways in a this compound-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based identification of small-molecule angiotensin-converting enzyme 2 activators as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. siriusgenomics.com [siriusgenomics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Resorcinolnaphthalein Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of resorcinolnaphthalein derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Question: Why is my reaction yield consistently low?
Answer:
Low yields in the synthesis of this compound derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Suboptimal Catalyst Concentration: The amount of acid catalyst is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side reactions and degradation of the product. Experiment with varying the catalyst loading to find the optimal concentration.
-
Moisture in Reagents: The presence of water can interfere with the acid catalyst and hydrolyze the phthalic anhydride (B1165640) starting material. Ensure all reagents and glassware are thoroughly dried before use.
-
Poor Quality Reagents: The purity of your starting materials (resorcinol/naphthol derivatives and phthalic anhydride) is critical. Use freshly purified reagents whenever possible.
Question: I am observing the formation of multiple products or significant side products. What could be the cause?
Answer:
The formation of multiple products is a common issue, often due to the reaction conditions being too harsh or not selective enough.
-
Side Reactions: At elevated temperatures, side reactions such as sulfonation of the aromatic rings (if using sulfuric acid as a catalyst) or other undesired condensations can occur. Try lowering the reaction temperature.
-
Isomer Formation: Depending on the substitution pattern of your resorcinol (B1680541) or naphthol derivative, the formation of different constitutional isomers may be possible. The regioselectivity of the reaction can sometimes be influenced by the choice of catalyst and solvent. Consider using a milder catalyst, such as zinc chloride or p-toluenesulfonic acid, which may offer better selectivity.
-
Product Degradation: The desired product itself might be unstable under the reaction conditions, leading to the formation of degradation products. This is more likely at higher temperatures and with prolonged reaction times.
Question: How can I effectively purify my this compound derivative?
Answer:
Purification of phthalein dyes can be challenging due to their complex structures and potential for strong intermolecular interactions.
-
Initial Work-up: After the reaction is complete, the crude product is often a solid mass. This can be broken up and washed with water to remove the acid catalyst and any water-soluble impurities.
-
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be identified. Common solvents for recrystallization of phthalein dyes include ethanol (B145695), acetic acid, or mixtures of solvents.
-
Column Chromatography: For more difficult separations, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is typically used to elute the desired product.
-
Aqueous Solution Purification: For some applications, the dye can be dissolved in a basic aqueous solution and then precipitated by the addition of acid. This can be an effective way to remove non-acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound derivatives?
A1: The synthesis of this compound derivatives proceeds via an electrophilic aromatic substitution reaction. The phthalic anhydride is activated by a strong acid catalyst, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich resorcinol and naphthol rings, leading to a series of condensation steps to form the final triarylmethane structure of the dye.
Q2: Which acid catalyst is best for the synthesis of this compound derivatives?
A2: The choice of acid catalyst depends on the specific reactivity of the starting materials.
-
Zinc chloride (ZnCl₂): A mild Lewis acid catalyst, often used for moderately activated phenols.
-
Sulfuric acid (H₂SO₄): A strong Brønsted acid, effective for less reactive phenols but can lead to side reactions like sulfonation if the temperature is not controlled.
-
p-Toluenesulfonic acid (p-TSA): A solid, organic-soluble acid catalyst that is often easier to handle than sulfuric acid and can provide good yields.
It is recommended to screen different catalysts to find the optimal one for your specific derivative.
Q3: What are typical reaction temperatures and times?
A3: Reaction temperatures can range from room temperature to over 150°C, and reaction times can vary from a few hours to 24 hours or more. These parameters are highly dependent on the reactivity of the substrates and the catalyst used. It is advisable to start with milder conditions (e.g., lower temperature) and gradually increase the temperature while monitoring the reaction progress.
Q4: Can I perform the reaction without a solvent?
A4: Yes, solvent-free or "neat" reactions are common for the synthesis of phthalein dyes. This involves heating a mixture of the solid reactants and the catalyst. This method can be more environmentally friendly and can sometimes lead to higher yields. However, it may require higher temperatures and can make stirring difficult.
Data Presentation
Table 1: Typical Starting Conditions for Optimization of this compound Derivative Synthesis
| Parameter | Range / Options | Notes |
| Reactant Ratio | 2.0 - 2.5 equivalents | (Resorcinol/Naphthol derivative per equivalent of Phthalic Anhydride) |
| Catalyst | ZnCl₂, H₂SO₄, p-TSA | Start with a milder catalyst like ZnCl₂ or p-TSA. |
| Catalyst Loading | 0.5 - 1.5 equivalents | (molar equivalents relative to Phthalic Anhydride) |
| Temperature | 80 - 180 °C | Begin with a lower temperature and increase if the reaction is slow. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
| Solvent | None (neat), Dioxane, Toluene | Solvent-free is common, but a high-boiling solvent can aid in temperature control. |
Experimental Protocols
General Protocol for the Synthesis of a this compound Derivative
This is a generalized procedure that should be optimized for each specific derivative.
-
Preparation: Ensure all glassware is thoroughly dried. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the resorcinol or naphthol derivative (2.2 equivalents), phthalic anhydride (1.0 equivalent), and the chosen acid catalyst (e.g., anhydrous zinc chloride, 1.2 equivalents).
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 120-140°C) with stirring. If using a solvent, add it before heating.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, dissolving them in a suitable solvent (e.g., ethanol), and analyzing by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The crude product will often solidify. Break up the solid and add water to dissolve the catalyst and any unreacted starting materials.
-
Purification: Collect the solid product by filtration and wash it thoroughly with water. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Technical Support Center: Mitigating Off-Target Effects of Resorcinolnaphthalein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of Resorcinolnaphthalein, a known activator of Angiotensin-Converting Enzyme 2 (ACE2). While this compound is reported to be a specific ACE2 enhancer, it is crucial to employ rigorous experimental design and validation to ensure that observed biological effects are directly attributable to its on-target activity.[1]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
A1: Off-target effects occur when a small molecule, such as this compound, interacts with proteins other than its intended target (ACE2). These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be a consequence of an off-target effect, cellular toxicity, and a lack of translational potential from preclinical to clinical settings. Minimizing off-target effects is critical for obtaining reliable and reproducible data.
Q2: How can I proactively minimize potential off-target effects in my experimental design with this compound?
A2: To proactively minimize off-target effects, you should:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired ACE2 activation. Higher concentrations are more likely to interact with lower-affinity off-target proteins.
-
Include Proper Controls: Use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Confirm On-Target Engagement: Always confirm that this compound is engaging with ACE2 in your experimental system. This can be done using methods like a Cellular Thermal Shift Assay (CETSA).
Q3: What are some initial troubleshooting steps if I suspect my results with this compound are due to off-target effects?
A3: If you suspect off-target effects, a systematic troubleshooting approach is necessary. Start by re-evaluating your controls and the concentration of this compound used. If the issue persists, consider employing orthogonal validation methods, such as using a different ACE2 activator with a distinct chemical structure to see if it recapitulates the same phenotype. Additionally, genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout ACE2 can help determine if the observed effect is dependent on the presence of the target protein.[2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results across different cell lines.
-
Possible Cause: The expression levels of ACE2 or potential off-target proteins may vary between cell lines.
-
Troubleshooting Steps:
-
Quantify ACE2 Expression: Perform Western blotting or qPCR to quantify the expression levels of ACE2 in the cell lines you are using.
-
Correlate with Activity: Determine if there is a correlation between the level of ACE2 expression and the magnitude of the observed effect of this compound.
-
Use an ACE2 Knockdown/Knockout Model: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate ACE2 expression.[2][3] If the phenotype persists in the absence of ACE2, it is likely an off-target effect.[4][5]
-
Issue 2: Observed cellular toxicity at concentrations required for ACE2 activation.
-
Possible Cause: The toxicity may be a result of this compound binding to an off-target protein that is essential for cell viability.
-
Troubleshooting Steps:
-
Comprehensive Dose-Response: Perform a detailed dose-response analysis to determine the therapeutic window (the concentration range where ACE2 is activated without causing significant toxicity).
-
Off-Target Profiling: Consider using a commercial kinase profiling service to screen this compound against a panel of kinases, as these are common off-targets for small molecules.[6][7][8]
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to identify which proteins are stabilized by this compound at the toxic concentration. This can provide clues to its off-target interactions.[9][10][11]
-
Experimental Protocols
Protocol 1: ACE2 Enzymatic Activity Assay
This protocol is to confirm the on-target activity of this compound in your experimental system.
-
Objective: To measure the enzymatic activity of ACE2 in the presence of this compound.
-
Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer.
-
Reaction Setup: In a 96-well plate, add your sample, this compound at various concentrations, and an ACE2-specific fluorogenic substrate.[12][13][14]
-
Incubation: Incubate the plate at 37°C for a specified period, protecting it from light.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ACE2 activity based on the fluorescence signal and compare the activity in the presence and absence of this compound. The EC50 value for this compound has been reported as 19.5 μM.[1]
-
| Component | Volume | Final Concentration |
| Sample (Lysate) | 1-5 µL | Varies |
| This compound | 10 µL | 0.1 - 100 µM |
| ACE2 Substrate | 50 µL | 10 µM |
| Assay Buffer | to 100 µL | - |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to ACE2 in intact cells.
-
Objective: To assess the thermal stabilization of ACE2 upon binding of this compound.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.[9]
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction from the aggregated proteins.[9]
-
Protein Analysis: Analyze the amount of soluble ACE2 in the supernatant by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: siRNA Knockdown for On-Target Validation
This protocol is to confirm that the observed biological effect of this compound is dependent on its target, ACE2.
-
Objective: To determine if the knockdown of ACE2 abrogates the effect of this compound.
-
Methodology:
-
Transfection: Transfect cells with either a validated siRNA targeting ACE2 or a non-targeting control siRNA.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Knockdown Validation: Confirm the knockdown of ACE2 by Western blotting or qPCR.
-
Treatment: Treat the siRNA-transfected cells with this compound.
-
Phenotypic Analysis: Assess the biological phenotype of interest. If the phenotype is attenuated or absent in the ACE2 knockdown cells, it confirms that the effect is on-target.[15]
-
Visualizations
Caption: On-target vs. off-target effects of a small molecule.
Caption: A logical workflow for investigating suspected off-target effects.
Caption: The role of ACE2 in the Renin-Angiotensin System.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 4. biocompare.com [biocompare.com]
- 5. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assayquant.com [assayquant.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. pharmaron.com [pharmaron.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ACE2 Activity [bio-protocol.org]
- 14. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Resorcinolnaphthalein and its Analogs as ACE2 Activators
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and mechanisms of Resorcinolnaphthalein and its analogs as potent activators of Angiotensin-Converting Enzyme 2 (ACE2).
This guide provides a detailed comparative analysis of this compound and its known analogs, focusing on their efficacy as ACE2 activators, their underlying mechanism of action involving the Hippo/YAP signaling pathway, and detailed experimental protocols for their evaluation. The information presented is intended to support research and development efforts in cardiovascular disease, pulmonary hypertension, and other conditions where ACE2 activation is a promising therapeutic strategy.
Introduction
Angiotensin-Converting Enzyme 2 (ACE2) is a critical regulator of the renin-angiotensin system (RAS), playing a protective role by converting angiotensin II to the vasodilatory and anti-proliferative peptide angiotensin-(1-7). Consequently, the discovery of small molecule activators of ACE2, such as this compound, has opened new avenues for therapeutic intervention in a range of diseases. This guide offers a comparative look at this compound and its analogs, providing key performance data and the scientific framework for their continued investigation.
Performance Comparison of ACE2 Activators
This compound and its analog, a xanthenone derivative (XNT), have been identified as potent activators of ACE2 through virtual screening.[1][2] Another compound, Diminazene (B1218545) aceturate (DIZE), is also a known ACE2 activator and is included here for comparative purposes.[3][4] The following table summarizes the key performance metric, the half-maximal effective concentration (EC50), for these compounds in activating ACE2.
| Compound | Chemical Structure | EC50 for ACE2 Activation (µM) |
| This compound | [Insert Chemical Structure of this compound] | 19.5[5] |
| Xanthenone (XNT) | [Insert Chemical Structure of Xanthenone] | 20.1[5] |
| Diminazene aceturate (DIZE) | [Insert Chemical Structure of Diminazene aceturate] | Not explicitly found, but identified as a potent activator[3][4] |
Mechanism of Action: The Hippo/YAP Signaling Pathway
Recent studies suggest that the therapeutic effects of this compound may be mediated, at least in part, through the Hippo/YAP signaling pathway. This pathway is a key regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activator Yes-associated protein (YAP) is a central component of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote gene expression related to cell growth and proliferation. Conversely, activation of the Hippo pathway leads to the phosphorylation of YAP, its sequestration in the cytoplasm, and subsequent degradation, thereby inhibiting its transcriptional activity.
The diagram below illustrates the canonical Hippo/YAP signaling pathway and the potential point of intervention for compounds like this compound.
Caption: Canonical Hippo/YAP signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparative analysis of this compound and its analogs.
ACE2 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Recombinant human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl)
-
Test compounds (this compound, analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the ACE2 enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compound dilutions to the wells of the 96-well plate.
-
Add the ACE2 enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
The rate of increase in fluorescence is proportional to the ACE2 activity.
-
Calculate the EC50 value for each compound by plotting the percentage of ACE2 activation against the compound concentration.
Quantification of YAP/TAZ Nuclear Localization
This protocol describes an immunofluorescence-based method to quantify the nuclear translocation of YAP/TAZ.[6][7]
Materials:
-
Cells cultured on glass coverslips
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against YAP and/or TAZ
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with the blocking buffer.
-
Incubate with primary antibodies against YAP/TAZ.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ using image analysis software. An increased ratio indicates nuclear translocation.
Quantitative Real-Time PCR (qRT-PCR) for YAP/TAZ Target Gene Expression
This protocol measures the activity of YAP/TAZ by quantifying the mRNA levels of their target genes.[8]
Materials:
-
Cells treated with test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for YAP/TAZ target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative analysis of this compound and its analogs.
Caption: Workflow for comparative analysis.
Conclusion
This guide provides a foundational framework for the comparative analysis of this compound and its analogs as ACE2 activators. The provided data and experimental protocols are intended to facilitate further research into these promising compounds. A thorough understanding of their structure-activity relationships, selectivity, and impact on downstream signaling pathways such as the Hippo/YAP pathway will be crucial for the development of novel therapeutics for a variety of diseases. The continued investigation of these and other novel ACE2 activators holds significant promise for advancing patient care.
References
- 1. Structure-based identification of small-molecule angiotensin-converting enzyme 2 activators as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. BioKB - Relationship - xanthone - activates - ACE2 [biokb.lcsb.uni.lu]
- 4. Antiviral potential of diminazene aceturate against SARS-CoV-2 proteases using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An optogenetic method for interrogating YAP1 and TAZ nuclear–cytoplasmic shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Validating ACE2-Enhancing Activity: A Comparative Guide to Resorcinolnaphthalein and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Resorcinolnaphthalein and other compounds reported to enhance the activity of Angiotensin-Converting Enzyme 2 (ACE2). We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of relevant pathways and workflows to aid researchers in their evaluation of these molecules.
Comparative Analysis of ACE2 Enhancers
The validation of compounds that enhance ACE2 activity is crucial for the development of therapeutics targeting the renin-angiotensin system (RAS), with implications for cardiovascular diseases, fibrosis, and viral infections. This section compares this compound with other commonly cited ACE2 activators, Diminazene aceturate (DIZE) and Xanthenone (XNT).
Quantitative Data Summary
| Compound | Reported EC50 for ACE2 Activation | Mechanism of Action | Key Findings & Controversies |
| This compound | 19.5 µM[1] | Direct enzymatic activation[1] | Identified through structure-based virtual screening. Shown to enhance ACE2 activity in a dose-dependent manner.[1] Used in preclinical models to ameliorate pulmonary arterial hypertension.[2] |
| Xanthenone (XNT) | 20.1 µM[1] | Initially reported as a direct enzymatic activator.[1] | Similar to this compound, it was identified via virtual screening.[3] However, some studies suggest its biological effects may be ACE2-independent.[3] It has shown protective effects in models of nephrotoxicity.[4] |
| Diminazene aceturate (DIZE) | Not consistently reported; significant controversy exists. | Initially proposed as a direct ACE2 activator.[5][6][7][8][9] | Multiple studies have failed to demonstrate direct activation of recombinant ACE2 in vitro.[3][10] Its observed biological effects may be attributable to other mechanisms, such as angiotensin receptor antagonism.[6][11] Researchers are now cautioned against classifying DIZE as a direct ACE2 activator.[10] |
Experimental Protocols for Validation
Accurate and reproducible experimental design is paramount in validating the ACE2-enhancing activity of any compound. Below are detailed methodologies for essential assays.
In Vitro ACE2 Enzymatic Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of ACE2 by quantifying the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 µM ZnCl₂, pH 7.4)
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Protocol:
-
Prepare a solution of recombinant ACE2 in assay buffer to a final concentration of 1-5 ng/µL.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
In a 96-well plate, add 50 µL of the ACE2 enzyme solution to each well.
-
Add 25 µL of the diluted test compounds or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
The rate of substrate cleavage is determined from the linear phase of the reaction kinetic curve.
-
Calculate the percentage of ACE2 activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Cellular ACE2 Expression Analysis (Western Blot)
This method is used to determine if a compound enhances ACE2 activity by increasing its protein expression levels within cells.
Materials:
-
Cell line expressing ACE2 (e.g., Calu-3, Vero E6)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ACE2 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ACE2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the ACE2 signal to the loading control.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the ACE2 signaling pathway and a typical experimental workflow for validating ACE2 enhancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthenone, ACE2 activator, counteracted gentamicin-induced nephrotoxicity in rats: Impact on oxidative stress and ACE2/Ang-(1-7) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE2 activators for the treatment of COVID 19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Is Diminazene an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diminazene Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Resorcinolnaphthalein's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinolnaphthalein has been identified as a potent activator of Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system (RAS) with a protective role in cardiovascular and renal diseases. This guide provides a comparative analysis of the currently available data on the effects of this compound and its alternatives, such as Diminazene Aceturate (DIZE), across various cell lines. The objective is to offer a consolidated resource for researchers investigating the therapeutic potential of ACE2 activation.
Comparative Analysis of ACE2 Activators
While this compound is a known ACE2 activator with a reported EC50 of 19.5 μM, publicly available data on its specific effects on cell viability and apoptosis across different cell lines is limited.[1] In contrast, more extensive research has been conducted on Diminazene Aceturate (DIZE), another compound identified as an ACE2 activator.
Cytotoxicity Profile
A study on the human cervical carcinoma cell line, HeLa, demonstrated that DIZE inhibits cell viability in a dose-dependent manner.[2][3][4][5] The cytotoxic effects were associated with the downregulation of cell proliferation markers Ki67 and PCNA.[2][5]
Table 1: Comparative Cytotoxicity of ACE2 Activators
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | - | - | - | Data not available | - |
| Diminazene Aceturate (DIZE) | HeLa | WST-1 | Cell Viability | Dose-dependent inhibition | [2][3][4][5] |
Apoptosis Induction
The investigation into DIZE's effects on HeLa cells also revealed the induction of apoptosis. This was evidenced by the loss of mitochondrial membrane potential and the upregulation of caspase 3 activity, suggesting the involvement of the intrinsic apoptotic pathway.[2][3][4][5]
Table 2: Comparative Apoptotic Effects of ACE2 Activators
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | - | - | - | Data not available | - |
| Diminazene Aceturate (DIZE) | HeLa | Acridine orange-ethidium bromide staining, JC-10 assay, Immunofluorescence | Cell death, Mitochondrial membrane potential, Caspase 3 activity | Increased cell death, Loss of mitochondrial potential, Upregulation of Caspase 3 | [2][3][4][5] |
Signaling Pathways
This compound and its alternatives exert their effects primarily through the activation of ACE2, which in turn modulates the renin-angiotensin system. The canonical pathway involves the conversion of Angiotensin II to Angiotensin-(1-7), which then acts on the Mas receptor to produce vasodilatory, anti-inflammatory, and anti-fibrotic effects.
Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the role of ACE2 activation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of this compound and its alternatives.
Cell Viability Assay (WST-1)
Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., DIZE at 0, 12.5, 25, 50, 100, and 200 µM) for 24, 48, and 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Figure 2: Experimental workflow for the WST-1 cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the test compound at desired concentrations for a specified time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Figure 3: Experimental workflow for the Annexin V-FITC and Propidium Iodide apoptosis assay.
Conclusion
The available data suggests that ACE2 activators like Diminazene Aceturate can induce cytotoxicity and apoptosis in cancer cell lines. However, a significant gap exists in the literature regarding the cross-validation of this compound's effects across different cell lines. Further research is warranted to elucidate the cellular effects of this compound in various cell types, including endothelial cells, cardiac fibroblasts, and renal epithelial cells, to fully understand its therapeutic potential and establish a comprehensive comparative profile with other ACE2 activators. This will be crucial for guiding future drug development efforts targeting the ACE2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diminazene aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Diminazene aceturate-induced cytotoxicity is associated with the dereg" by Rajendra Gharbaran [academicworks.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
Unveiling the Therapeutic Potential of Resorcinolnaphthalein: An In Vivo Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Resorcinolnaphthalein's in vivo performance against alternative therapies for hypertension and pulmonary arterial hypertension. The following sections present a comprehensive overview of its mechanism of action, supporting experimental data from animal models, and a comparison with established treatments such as ACE inhibitors and Angiotensin Receptor Blockers (ARBs).
Mechanism of Action: A Novel Approach to Cardiovascular Regulation
This compound is an experimental compound that functions as a specific enhancer of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and cardiovascular function. By enhancing ACE2 activity, this compound promotes the conversion of angiotensin II, a potent vasoconstrictor, into angiotensin-(1-7), a vasodilator with protective cardiovascular effects. This action is mediated through the ACE2/Ang-(1-7)/Mas receptor axis, which counteracts the detrimental effects of the classical RAS pathway.
Below is a diagram illustrating the signaling pathway influenced by this compound.
Caption: Signaling pathway of the Renin-Angiotensin System and the action of this compound.
In Vivo Validation in a Model of Pulmonary Arterial Hypertension
This compound has been evaluated in a preclinical model of monocrotaline-induced pulmonary arterial hypertension (PAH) in rats. This model mimics key aspects of the human disease, including increased pulmonary arterial pressure and right ventricular hypertrophy.
Experimental Protocol: Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats are used for this model.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (typically 60 mg/kg) is administered to induce PAH. Monocrotaline is a pyrrolizidine (B1209537) alkaloid that causes progressive pulmonary vascular remodeling.
-
Treatment Administration: Following the induction of PAH, this compound is administered to the treatment group, often via continuous injection.
-
Hemodynamic Assessment: After a set period (e.g., 3-4 weeks), hemodynamic parameters are measured. This is typically done via right heart catheterization to obtain measurements of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton index) is calculated as a measure of right ventricular hypertrophy.
-
Histological Analysis: Lung and heart tissues are collected for histological examination to assess the extent of vascular remodeling and cardiac hypertrophy.
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for in vivo validation of this compound.
Comparative Efficacy: this compound vs. Standard Therapies
To provide a comprehensive evaluation, the in vivo efficacy of this compound is compared with established treatments for hypertension and PAH, namely ACE inhibitors (e.g., Enalapril (B1671234), Captopril) and Angiotensin Receptor Blockers (ARBs) (e.g., Losartan (B1675146), Valsartan). The following tables summarize quantitative data from various preclinical studies in rat models of PAH (monocrotaline-induced) and hypertension (spontaneously hypertensive rats - SHR). It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate studies with similar experimental models.
Pulmonary Arterial Hypertension (PAH) Model: Hemodynamic and Hypertrophy Data
| Treatment Group | Animal Model | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) |
| Control (Normal) | Rat (Monocrotaline) | ~25 | ~20 | ~0.25 |
| PAH (Untreated) | Rat (Monocrotaline) | ~60-70 | ~40-45 | ~0.50-0.60 |
| This compound | Rat (Monocrotaline) | Reduced vs. PAH | Reduced to ~30-35 | Significantly Reduced vs. PAH |
| Enalapril | Rat (Monocrotaline) | No significant reduction | No significant reduction | Reduced vs. PAH |
| Captopril (B1668294) | Rat (Monocrotaline) | - | - | Reduced vs. PAH |
| Losartan | Rat (Monocrotaline) | Reduced vs. PAH | Significantly Reduced vs. PAH | Significantly Reduced vs. PAH |
| Valsartan (B143634) | Rat (Monocrotaline) | Significantly Reduced vs. PAH | - | Significantly Reduced vs. PAH |
Data compiled from multiple sources.[1][2][3][4][5] Note: "-" indicates data not consistently reported in the reviewed studies.
Spontaneously Hypertensive Rat (SHR) Model: Blood Pressure Data
| Treatment Group | Animal Model | Systolic Blood Pressure (mmHg) |
| Wistar-Kyoto (Normotensive Control) | Rat | ~120-130 |
| SHR (Untreated) | Rat | ~180-200 |
| This compound | Rat (SHR) | Data not available in reviewed literature |
| Enalapril | Rat (SHR) | Reduced to ~120-130 |
| Captopril | Rat (SHR) | Significantly Reduced vs. SHR |
| Losartan | Rat (SHR) | Reduced to ~130-150 |
Data compiled from multiple sources.[6][7][8][9] Note: The effect of this compound in the SHR model has not been extensively reported in the available literature.
Discussion and Future Directions
The available in vivo data suggests that this compound holds therapeutic promise, particularly in the context of pulmonary arterial hypertension. In the monocrotaline-induced PAH rat model, it demonstrated the ability to reduce both pulmonary arterial pressure and right ventricular hypertrophy. This positions it as a potentially valuable therapeutic agent.
When compared to established therapies, the performance of this compound appears competitive, especially in the PAH model. While ACE inhibitors like enalapril showed a beneficial effect on right ventricular hypertrophy, they did not significantly reduce pulmonary hypertension in the same model.[2] In contrast, ARBs such as losartan and valsartan demonstrated efficacy in reducing both pressure and hypertrophy, similar to the reported effects of this compound.[4][5]
A significant gap in the current research is the lack of in vivo data for this compound in models of systemic hypertension, such as the spontaneously hypertensive rat. Further studies are warranted to evaluate its efficacy in this more common form of hypertension.
Moreover, direct head-to-head comparative studies of this compound against ACE inhibitors and ARBs under identical experimental conditions are crucial for a definitive assessment of its relative therapeutic potential. Such studies would provide a clearer understanding of its efficacy and potential advantages.
References
- 1. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enalapril improves heart failure induced by monocrotaline without reducing pulmonary hypertension in rats: roles of preserved myocardial creatine kinase and lactate dehydrogenase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of captopril on cardiovascular reflexes and respiratory mechanisms in rats submitted to monocrotaline-induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of atorvastatin and losartan on monocrotaline-induced pulmonary artery remodeling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Chronic inhibition of angiotensin converting enzyme lowers blood pressure in spontaneously hypertensive rats by attenuation of sympathetic tone: The role of enhanced baroreflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Resorcinolnaphthalein and Captopril in the Context of the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Resorcinolnaphthalein, an angiotensin-converting enzyme 2 (ACE2) enhancer, and Captopril (B1668294), a well-established angiotensin-converting enzyme (ACE) inhibitor. The following sections detail their distinct mechanisms of action, present available quantitative data from preclinical studies, and provide relevant experimental protocols to aid in the design and interpretation of future research.
Mechanism of Action and Signaling Pathways
This compound and captopril both modulate the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular function, but through opposing mechanisms. Captopril inhibits the classical ACE/Angiotensin II/AT1 receptor axis, while this compound is reported to enhance the activity of the counter-regulatory ACE2/Angiotensin-(1-7)/Mas receptor axis.
Captopril: ACE Inhibition
Captopril is a potent and competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking this conversion, captopril leads to decreased levels of angiotensin II, resulting in vasodilation and a reduction in blood pressure.[1][2] ACE is also responsible for the degradation of bradykinin (B550075), a vasodilator; therefore, captopril's inhibition of ACE also leads to increased bradykinin levels, further contributing to its antihypertensive effect.[2]
Caption: Captopril inhibits ACE, blocking Angiotensin II production and bradykinin degradation.
This compound: ACE2 Enhancement
This compound is a specific enhancer of ACE2 activity.[3] ACE2 is a key enzyme in the counter-regulatory arm of the RAS. It degrades angiotensin II to angiotensin-(1-7), a peptide with vasodilatory, anti-inflammatory, and anti-fibrotic properties that acts through the Mas receptor.[4] By enhancing ACE2 activity, this compound is proposed to shift the balance of the RAS towards the protective ACE2/Ang-(1-7)/Mas axis.
Caption: this compound enhances ACE2 activity, promoting the conversion of Angiotensin II to Angiotensin-(1-7).
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and captopril from preclinical studies. Direct comparative studies are limited; therefore, data is presented from separate experiments.
Table 1: In Vitro Efficacy
| Parameter | This compound | Captopril | Key Considerations |
| Target | Angiotensin-Converting Enzyme 2 (ACE2)[3] | Angiotensin-Converting Enzyme (ACE)[5] | Distinct enzymatic targets within the RAS. |
| Action | Enhancer/Activator[3] | Inhibitor[5] | Opposing effects on their respective target enzymes. |
| EC₅₀ | 19.5 µM (for ACE2 activation)[3] | - | EC₅₀ reflects the concentration for 50% of maximal effect. |
| IC₅₀ | - | ~6.61 nM - 12.3 µM (for ACE inhibition)[6][7] | IC₅₀ reflects the concentration for 50% inhibition of enzyme activity. Varies with assay conditions. |
Table 2: In Vivo Effects on the Renin-Angiotensin System
| Parameter | This compound | Captopril | Animal Model |
| Plasma Angiotensin II Levels | Decreased[4] | Decreased[1][8][9] | Rat model of pulmonary arterial hypertension[4] / Hypertensive patients and SHR rats[1][8][9] |
| Plasma Angiotensin I Levels | Not Reported | Increased[8][9] | Hypertensive patients[8][9] |
| Plasma Renin Activity | Not Reported | Increased[1][8][9] | Hypertensive patients and SHR rats[1][8][9] |
| Tissue ACE2 Levels | Increased[4] | Not Reported to directly increase ACE2 levels, but may modulate its expression indirectly.[10] | Rat model of pulmonary arterial hypertension[4] |
| Plasma Angiotensin-(1-7) Levels | Increased[4] | Not Reported | Rat model of pulmonary arterial hypertension[4] |
Table 3: In Vivo Effects on Blood Pressure
| Compound | Dose | Animal Model | Change in Blood Pressure | Reference |
| This compound | Not specified (continuous injection) | Rat model of pulmonary arterial hypertension | Reduced pulmonary arterial pressure | [4] |
| Xanthenone (another ACE2 activator identified in the same study) | 10 mg/kg (acute) | Spontaneously Hypertensive Rats (SHR) | ↓ 71 ± 9 mm Hg | [11] |
| Xanthenone | 120 µ g/day (chronic) | Spontaneously Hypertensive Rats (SHR) | ↓ 17 mm Hg | [11] |
| Captopril | 1 mg/kg (i.v.) | Spontaneously Hypertensive Rats (SHR) | ↓ 8.6 ± 2.2 mm Hg (mean pressure) | [12] |
| Captopril | Ascending doses (10-1000 mg/day) | Hypertensive Patients | Normalized blood pressure in most patients | [13] |
Experimental Protocols
The following are representative experimental protocols for assessing the activity of ACE inhibitors and ACE2 enhancers.
In Vitro ACE Inhibition Assay (Captopril)
This protocol is based on the hydrolysis of a synthetic substrate by ACE and the quantification of the product.
Objective: To determine the in vitro inhibitory potency (IC₅₀) of captopril on ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Synthetic substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Captopril (as inhibitor)
-
Assay Buffer: 50 mM Sodium borate (B1201080) buffer with 300 mM NaCl, pH 8.3
-
Stopping Solution: 1 M HCl
-
Extraction Solvent: Ethyl acetate (B1210297)
-
Instrumentation: HPLC system with a C18 column or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of captopril in the assay buffer. Create a series of dilutions to be tested.
-
Prepare a solution of HHL in the assay buffer.
-
Prepare a solution of ACE in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate 25 µL of ACE solution with 25 µL of either the captopril solution (at various concentrations) or the assay buffer (for control) for 3 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the HHL substrate solution.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Stopping the Reaction and Extraction:
-
Stop the reaction by adding 200 µL of 1 M HCl.
-
Extract the product, hippuric acid (HA), by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge the mixture to separate the phases.
-
-
Quantification:
-
Transfer the ethyl acetate (upper) layer to a new tube and evaporate the solvent.
-
Reconstitute the dried residue in a suitable mobile phase (for HPLC) or buffer.
-
Quantify the amount of HA produced by measuring the absorbance at 228 nm using a spectrophotometer or by integrating the peak area from an HPLC chromatogram.
-
-
Data Analysis:
Caption: Workflow for in vitro ACE inhibition assay.
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol describes a general procedure for evaluating the effect of a test compound on blood pressure in a hypertensive animal model.
Objective: To assess the in vivo antihypertensive efficacy of this compound or captopril.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Test compound (this compound or captopril) formulated in a suitable vehicle.
-
Anesthesia (e.g., pentobarbital (B6593769) sodium).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography for non-invasive measurement or intra-arterial catheter for direct measurement).
-
Administration equipment (e.g., oral gavage needles, intravenous catheters).
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize animals to the housing conditions and blood pressure measurement procedures for at least one week.
-
Record baseline blood pressure and heart rate for several days before the start of the experiment to establish a stable baseline.
-
-
Compound Administration:
-
Divide the animals into experimental groups (e.g., vehicle control, captopril-treated, this compound-treated).
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intravenous injection, or continuous infusion via osmotic minipump). Dosing will depend on the pharmacokinetic properties of the compound. For captopril, a common acute dose is 1 mg/kg i.v.[12] For this compound, continuous infusion has been used.[4]
-
-
Blood Pressure Monitoring:
-
Measure blood pressure and heart rate at regular intervals after compound administration. The timing of measurements should be based on the expected time to peak effect of the drug.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure changes in the treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
A dose-response curve can be generated by testing multiple doses of the compound.[11]
-
References
- 1. Effects of Captopril on the Renin Angiotensin System, Oxidative Stress, and Endothelin in Normal and Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. heart.bmj.com [heart.bmj.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels: A Comprehensive Analysis Based on Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based identification of small-molecule angiotensin-converting enzyme 2 activators as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. idpublications.org [idpublications.org]
- 15. etflin.com [etflin.com]
Spectroscopic Showdown: A Comparative Analysis of Resorcinolnaphthalein and Phenolphthalein
For researchers, scientists, and professionals in drug development, a nuanced understanding of the spectroscopic properties of indicator dyes is paramount for accurate and reliable experimental outcomes. This guide offers a detailed comparative analysis of two phthalein dyes: the well-characterized phenolphthalein (B1677637) and the less documented resorcinolnaphthalein. While extensive data is available for phenolphthalein, a comprehensive spectroscopic profile for this compound remains elusive in publicly accessible literature. This guide, therefore, presents a thorough review of phenolphthalein's spectroscopic behavior, supplemented with general characteristics of naphthalein derivatives to provide a contextual framework for the anticipated properties of this compound.
Quantitative Spectroscopic Data
A direct quantitative comparison is hampered by the limited availability of specific data for this compound. However, the well-established spectroscopic parameters for phenolphthalein are presented below.
| Spectroscopic Parameter | Phenolphthalein | This compound |
| UV-Vis Absorption (λmax) | Colorless in acidic & neutral solutions; ~552-554 nm in basic solutions (pH > 8.2)[1] | Data not available |
| Molar Absorptivity (ε) | Data not readily available in searched literature | Data not available |
| Fluorescence Emission | Non-fluorescent | Data not available |
| Color Change pH Range | pH 8.2 (colorless) to pH 10.0 (pink/fuchsia)[2][3] | Data not available |
Physicochemical Properties
| Property | Phenolphthalein | This compound |
| Chemical Formula | C₂₀H₁₄O₄[4] | C₂₄H₁₄O₅[5] |
| Molar Mass | 318.32 g/mol [4] | 382.38 g/mol [5] |
| CAS Number | 77-09-8[4] | 41307-63-5[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are standard protocols for conducting UV-Visible absorption and fluorescence spectroscopy for pH indicators like phenolphthalein and potentially for this compound.
UV-Visible Absorption Spectroscopy
This protocol outlines the steps to determine the absorption spectra of a pH indicator at different pH values.
Objective: To measure the absorbance spectrum of the indicator in its acidic and basic forms and to determine the wavelength of maximum absorbance (λmax).
Materials:
-
Spectrophotometer (UV-Vis)
-
Quartz or glass cuvettes
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Indicator stock solution (e.g., phenolphthalein in ethanol)
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9, 11)
-
Deionized water
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Blank Measurement: Fill a cuvette with deionized water (or the solvent used for the indicator stock solution) to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction or zero absorbance measurement across the desired wavelength range (e.g., 300-700 nm).
-
Preparation of Acidic and Basic Solutions:
-
Acidic Form: Prepare a dilute solution of the indicator in an acidic buffer (e.g., pH 4).
-
Basic Form: Prepare a dilute solution of the indicator in a basic buffer (e.g., pH 11). The final concentration of the indicator should be identical in both solutions.
-
-
Spectral Measurement:
-
Rinse a cuvette with a small amount of the acidic indicator solution and then fill it. Wipe the cuvette's outer surfaces and place it in the spectrophotometer.
-
Scan the absorbance of the acidic solution over the selected wavelength range.
-
Repeat the measurement with the basic indicator solution.
-
-
Data Analysis:
-
Plot absorbance versus wavelength for both the acidic and basic forms.
-
Identify the λmax for the colored form of the indicator.
-
Fluorescence Spectroscopy
This protocol details the procedure for measuring the fluorescence emission spectrum of a compound.
Objective: To determine the fluorescence properties of the indicator.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Indicator solution
-
Solvent (e.g., ethanol, deionized water)
Procedure:
-
Instrument Warm-up: Turn on the fluorometer and its light source (e.g., Xenon lamp) and allow it to stabilize.
-
Blank Measurement: Fill a cuvette with the solvent used to prepare the indicator solution. Place it in the fluorometer and measure the emission spectrum to identify any background fluorescence or Raman scattering peaks.
-
Sample Preparation: Prepare a dilute solution of the indicator in the chosen solvent. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Place the sample cuvette in the fluorometer.
-
Set the excitation wavelength (typically at or near the absorption maximum if known, otherwise a broadband excitation can be used for initial screening).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot fluorescence intensity versus emission wavelength.
-
Identify the wavelength of maximum fluorescence emission.
-
pH-Dependent Structural Changes and Signaling Pathways
The color change of phthalein indicators is a direct result of structural rearrangements that alter the electronic conjugation of the molecule.
Phenolphthalein
In acidic and neutral solutions, phenolphthalein exists in a colorless lactone form. As the pH increases to the basic range (pH > 8.2), the lactone ring opens, and the molecule is deprotonated to form a quinoid structure with an extended system of conjugated double bonds. This extended conjugation is responsible for the absorption of visible light, resulting in the characteristic pink to fuchsia color.[3][4] In very strongly alkaline solutions (pH > 13), the pink color fades as the molecule is converted to a colorless carbinol form.[4]
Caption: pH-dependent structural transitions of phenolphthalein.
This compound
While specific experimental data for the pH-dependent structural changes of this compound are not available, its structure suggests a similar mechanism to phenolphthalein. The presence of hydroxyl groups on the resorcinol (B1680541) and naphthalene (B1677914) moieties indicates that deprotonation in basic media would likely lead to the formation of a conjugated system, resulting in a colored species. The exact pH range and color of this transition would depend on the specific electronic properties of the this compound molecule.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]
- 3. nbinno.com [nbinno.com]
- 4. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 5. This compound | C24H14O5 | CID 337218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of a Novel pH Indicator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of pH is critical in numerous scientific disciplines, from drug development and chemical synthesis to environmental monitoring and cellular biology. While electronic pH meters offer high precision, pH indicators remain indispensable for rapid, visual pH estimations and for specific applications such as titrations and cell culture monitoring. An ideal pH indicator exhibits a sharp, distinct color change over a narrow and predictable pH range.
This guide provides a framework for benchmarking the performance of a potential new pH indicator. Due to the lack of available data for Resorcinolnaphthalein as a recognized pH indicator, this document will use the well-characterized indicator, Phenolphthalein, as the benchmark for comparison. The methodologies and data presentation formats provided herein can be adapted to evaluate any new candidate indicator.
Comparative Analysis of pH Indicator Performance
The performance of a pH indicator is primarily defined by its pH transition range and the clarity of its color change. The transition range is the pH spectrum over which the indicator changes from its acidic to its basic color. This range is centered around the indicator's pKa value.
Table 1: Comparison of Key Performance Parameters for Selected pH Indicators
| Indicator | pKa | pH Transition Range | Color in Acidic Solution | Color in Basic Solution |
| Phenolphthalein | 9.4 | 8.2 – 10.0 | Colorless | Pink-Fuchsia |
| Thymolphthalein | 10.0 | 9.3 – 10.5 | Colorless | Blue |
| Cresolphthalein | 9.4 | 8.2 – 9.8 | Colorless | Purplish-Red |
| Candidate Indicator | TBD | TBD | TBD | TBD |
TBD: To Be Determined through experimental evaluation.
Experimental Protocols for Indicator Benchmarking
To rigorously assess the performance of a new pH indicator, a series of standardized experiments should be conducted. The following protocols outline the determination of the pH transition range and the spectrophotometric analysis of the color change.
Determination of pH Transition Range
This experiment aims to visually identify the pH range over which the candidate indicator changes color.
Materials:
-
Candidate pH indicator solution (e.g., 0.1% in ethanol)
-
Series of buffer solutions with known pH values (e.g., from pH 7.0 to 11.0 in 0.2 pH unit increments)
-
Test tubes or a 96-well plate
-
Pipettes
-
A white background for clear color observation
Procedure:
-
Prepare a series of test tubes, each containing a specific buffer solution from the prepared range.
-
Add a consistent amount (e.g., 2 drops or 50 µL) of the candidate indicator solution to each test tube.
-
Gently agitate the test tubes to ensure thorough mixing.
-
Observe the color of the solution in each test tube against a white background.
-
Record the pH at which the first perceptible color change occurs and the pH at which the color change is complete. This range is the visual transition range of the indicator.
Spectrophotometric Analysis of Indicator Performance
This method provides quantitative data on the color change as a function of pH, allowing for a more precise determination of the pKa and transition range.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Candidate pH indicator solution
-
Series of buffer solutions with known pH values
-
pH meter for accurate pH measurement of buffer solutions
Procedure:
-
Prepare a series of solutions containing a constant concentration of the candidate indicator in buffer solutions of varying pH.
-
For each solution, measure the absorbance spectrum over the visible range (typically 400-700 nm) using the spectrophotometer. Use the corresponding buffer solution without the indicator as a blank.
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the indicator.
-
Plot the absorbance at the λmax of the basic form as a function of pH.
-
The resulting titration curve can be used to determine the pKa of the indicator (the pH at which the absorbance is half of the maximum).
Visualization of Experimental Workflow and Comparative Logic
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of the benchmarking process and the relationships between different performance parameters.
Caption: Workflow for benchmarking a new pH indicator.
Caption: General signaling pathway of an acid-base indicator.
Conclusion
The evaluation of a new pH indicator requires a systematic approach to determine its characteristic properties. By following the outlined experimental protocols and utilizing clear data presentation, researchers can effectively benchmark the performance of a candidate indicator against established standards like phenolphthalein. This structured comparison is essential for validating the utility and reliability of new chemical tools for pH measurement in scientific research and development.
Safety Operating Guide
Proper Disposal Procedures for Resorcinolnaphthalein
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for Resorcinolnaphthalein (CAS No. 41307-63-5) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and should be adapted to comply with all applicable federal, state, and local regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear the following minimum PPE when handling this compound and its waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against splashes.[2][3][4]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.[1][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a fume hood or use a respirator.[1][2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste - this compound."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[5] Incompatible wastes can lead to dangerous reactions.[5]
2. Preparing Solid Waste for Disposal:
-
Unused or Expired Product: Keep the chemical in its original container if possible. If not, transfer it to a new, clean, and compatible container.
-
Contaminated Labware: Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be considered solid chemical waste.[6]
3. Preparing Liquid Waste for Disposal:
-
Solutions of this compound: If the compound is in a solvent (e.g., DMSO, ethanol), collect it in a designated, leak-proof, and chemically compatible container with a screw-on cap.[6][7] Do not use corks or parafilm to seal the container.[6]
-
Rinsate from Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected depending on the toxicity and local regulations.
4. Container Labeling and Storage:
-
Affix a "Hazardous Waste" label to the container.[7]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 41307-63-5.
-
An accurate list of the container's contents, including any solvents.
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Use secondary containment, such as a lab tray, to capture any potential leaks.[6]
5. Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is unavailable, the following table summarizes its known physical and chemical properties that are relevant for handling and storage.
| Property | Value | Source |
| CAS Number | 41307-63-5 | MedchemExpress |
| Molecular Formula | C₂₄H₁₄O₅ | MedchemExpress |
| Appearance | Crystalline solid | MedchemExpress |
| Solubility in Ethanol | ~20 mg/mL | MedchemExpress |
| Solubility in DMSO | ~30 mg/mL | MedchemExpress |
| Solubility in DMF | ~30 mg/mL | MedchemExpress |
Experimental Protocols
As this document focuses on disposal, no experimental protocols are cited.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. falseguridad.com [falseguridad.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Resorcinolnaphthalein
For Immediate Reference: Essential Safety and Handling Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Resorcinolnaphthalein. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] The following table summarizes the required PPE, drawing parallels from the safety data for Resorcinol, a chemically related compound.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn.[2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved, seamless gown provides a barrier against accidental spills. For tasks with a higher risk of splashes, a poly-coated, chemical-resistant gown is recommended.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles are essential. A face shield should be worn over goggles when there is a risk of splashing.[2] |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2] |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Closed-toe shoes are a minimum requirement in any laboratory setting.[4] Disposable shoe covers can provide an additional layer of protection against contamination.[5] |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound from acquisition to disposal is critical for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]
-
Keep the container tightly closed when not in use.[3]
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet to control potential inhalation exposure.[1]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use.
3. Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain unless specifically approved by your institution's environmental health and safety department.[9]
-
Contaminated PPE should be disposed of as hazardous waste.
Emergency Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial to contain the hazard and ensure the safety of all personnel. The following diagram outlines the procedural flow for managing a this compound spill.
References
- 1. gerpac.eu [gerpac.eu]
- 2. quora.com [quora.com]
- 3. fishersci.com [fishersci.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. targetmol.com [targetmol.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
